BLT-4
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(2-methoxyphenyl)-3-naphthalen-2-ylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-22-17-9-5-4-8-16(17)20-18(21)19-15-11-10-13-6-2-3-7-14(13)12-15/h2-12H,1H3,(H2,19,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISADADAHPHHLEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NC2=CC3=CC=CC=C3C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80332053 | |
| Record name | INF271 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80332053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
251917-79-0 | |
| Record name | INF271 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80332053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 251917-79-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea, a diaryl urea compound of interest in medicinal chemistry and drug discovery. This document outlines a plausible synthetic protocol, presents representative physicochemical and spectroscopic data, and explores a potential biological mechanism of action.
Introduction
Diaryl urea scaffolds are prevalent in a wide range of biologically active molecules, demonstrating activities such as kinase inhibition, antimicrobial effects, and urease inhibition. The compound 1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea combines the structural features of a methoxy-substituted phenyl ring and a naphthalene moiety, suggesting its potential for diverse biological interactions. This guide details a robust synthetic route and provides key data for the characterization of this target compound.
Synthesis of 1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea
The synthesis of 1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea is achieved through the nucleophilic addition of 2-naphthylamine to 2-methoxyphenyl isocyanate. This reaction is typically efficient and proceeds under mild conditions.
Caption: Reaction scheme for the synthesis of 1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea.
Experimental Protocol
Materials:
-
2-Methoxyphenyl isocyanate (98%)
-
2-Naphthylamine (99%)
-
Anhydrous Dichloromethane (DCM)
-
Hexane
-
Ethyl acetate
Procedure:
-
In a clean, dry 100 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 2-naphthylamine (1.0 eq) in anhydrous dichloromethane (20 mL).
-
Stir the solution at room temperature under a nitrogen atmosphere.
-
To this stirring solution, add 2-methoxyphenyl isocyanate (1.05 eq) dropwise over a period of 10 minutes.
-
Allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a 7:3 hexane:ethyl acetate eluent system.
-
Upon completion of the reaction (disappearance of the starting amine), a precipitate may form. If so, collect the solid product by vacuum filtration and wash with cold dichloromethane.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure to obtain the crude product.
-
Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure 1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea as a solid.
-
Dry the purified product under vacuum.
Caption: Experimental workflow for the synthesis and purification.
Physicochemical and Spectroscopic Data
The following tables summarize the key physicochemical and representative spectroscopic data for 1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea. Note: The spectral data provided are predicted values based on the analysis of the starting materials and similar diaryl urea compounds, and are intended for illustrative purposes.
Table 1: Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₈H₁₆N₂O₂ |
| Molecular Weight | 292.34 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 185-190 °C (predicted) |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in methanol, ethanol; insoluble in water. |
Table 2: Representative Spectroscopic Data
| ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm) | IR (KBr) ν (cm⁻¹) |
| 9.21 (s, 1H, NH) | 154.2 (C=O) | 3300-3200 (N-H stretch) |
| 8.75 (s, 1H, NH) | 148.5 (Ar-C) | 3050 (Ar C-H stretch) |
| 8.15 (d, J = 8.0 Hz, 1H) | 138.1 (Ar-C) | 2940 (Alkyl C-H stretch) |
| 7.90-7.75 (m, 4H) | 134.2 (Ar-C) | 1640 (C=O stretch, Amide I) |
| 7.50-7.30 (m, 4H) | 130.9 (Ar-C) | 1590 (N-H bend, Amide II) |
| 7.10-6.90 (m, 2H) | 128.7 (Ar-C) | 1540 (Ar C=C stretch) |
| 3.90 (s, 3H, OCH₃) | 127.6 (Ar-C) | 1240 (C-O stretch) |
| 126.4 (Ar-C) | ||
| 125.3 (Ar-C) | ||
| 123.8 (Ar-C) | ||
| 122.1 (Ar-C) | ||
| 121.0 (Ar-C) | ||
| 118.9 (Ar-C) | ||
| 111.3 (Ar-C) | ||
| 55.8 (OCH₃) |
Potential Biological Activity: A Hypothetical Signaling Pathway
While the specific biological activity of 1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea has not been extensively reported, many urea derivatives are known to act as enzyme inhibitors.[1][2] One potential mechanism of action for this class of compounds is the inhibition of urease, an enzyme crucial for the survival of certain pathogenic bacteria, such as Helicobacter pylori. The urea moiety can mimic the natural substrate of the enzyme, leading to competitive inhibition.
The following diagram illustrates a hypothetical signaling pathway for the inhibition of urease by a diaryl urea compound.
Caption: Hypothetical pathway of urease inhibition by 1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea.
In this proposed mechanism, the diaryl urea compound binds to the active site of the urease enzyme, potentially chelating the nickel ions essential for catalysis. This binding event prevents the natural substrate, urea, from accessing the active site, thereby inhibiting the hydrolysis of urea to ammonia and carbamate. This inhibition disrupts the pathogen's ability to neutralize acidic environments, which can be a therapeutic strategy.
Conclusion
This technical guide provides a foundational understanding of the synthesis and potential properties of 1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea. The outlined synthetic protocol is robust and based on established chemical principles. While the provided physicochemical and spectroscopic data are representative, they offer valuable benchmarks for the characterization of this compound. The exploration of a hypothetical biological pathway highlights a potential avenue for future research into the therapeutic applications of this and related diaryl urea derivatives. Further experimental validation is necessary to confirm the presented data and to fully elucidate the biological activity of this promising molecule.
References
In-Depth Technical Guide: Chemical Properties of 1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known chemical and physical properties of 1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea. Due to the limited availability of experimental data for this specific compound, this document also includes information on closely related analogues and general characteristics of diaryl ureas to offer a broader context for research and development. This guide covers the compound's structure, identifiers, and computed properties, alongside a general synthetic methodology and a discussion of the potential biological significance of this class of molecules.
Chemical Identity and Physical Properties
1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea, a member of the diaryl urea class of compounds, possesses a molecular structure characterized by a central urea moiety linking a 2-methoxyphenyl group and a naphthalen-2-yl group.
Table 1: Chemical Identifiers and Physical Properties of 1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea
| Property | Value | Source |
| IUPAC Name | 1-(2-methoxyphenyl)-3-naphthalen-2-ylurea | PubChem[1] |
| Synonyms | N-(2-Methoxyphenyl)-N'-2-naphthalenyl-urea, INF271, BLT-4 | PubChem[1] |
| CAS Number | 251917-79-0 | PubChem[1] |
| Molecular Formula | C18H16N2O2 | PubChem[1] |
| Molecular Weight | 292.3 g/mol | PubChem[1] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available |
Synthesis Methodology
A specific, detailed experimental protocol for the synthesis of 1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea is not available in the reviewed literature. However, a general and widely applicable method for the synthesis of unsymmetrical diaryl ureas involves the reaction of an isocyanate with an amine.
General Experimental Protocol: Synthesis of Unsymmetrical Diaryl Ureas
This protocol describes a common method for the synthesis of diaryl ureas, which can be adapted for the synthesis of the title compound.
Materials:
-
2-Methoxyphenyl isocyanate
-
2-Naphthylamine
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))
-
Inert gas (e.g., Nitrogen, Argon)
Procedure:
-
In a clean, dry reaction vessel under an inert atmosphere, dissolve 2-naphthylamine in an appropriate volume of anhydrous solvent.
-
To this solution, add an equimolar amount of 2-methoxyphenyl isocyanate dropwise at room temperature with continuous stirring.
-
The reaction mixture is typically stirred at room temperature for several hours to overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the product may precipitate out of the solution. If so, it can be collected by filtration.
-
If the product remains in solution, the solvent is removed under reduced pressure.
-
The crude product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.
DOT Diagram: General Synthesis Workflow
Caption: General workflow for the synthesis of 1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea.
Spectral Data
Specific experimental spectral data (¹H NMR, ¹³C NMR, IR) for 1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea are not currently available in public databases. For research purposes, spectral analysis of the synthesized compound would be required for full characterization.
Potential Biological Activity and Signaling Pathways
While there is no specific biological activity reported for 1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea, the diaryl urea scaffold is a well-known pharmacophore present in numerous biologically active compounds. Many diaryl ureas exhibit activity as kinase inhibitors.
Kinases are enzymes that play a crucial role in cell signaling pathways by catalyzing the transfer of a phosphate group to specific substrate molecules. Dysregulation of kinase activity is implicated in a variety of diseases, including cancer and inflammatory disorders. Diaryl ureas often act as Type II kinase inhibitors, binding to the inactive (DFG-out) conformation of the kinase and stabilizing it, thereby preventing the enzyme from adopting its active conformation.
DOT Diagram: Potential Kinase Inhibition Signaling Pathway
Caption: Hypothesized inhibition of a receptor tyrosine kinase signaling pathway.
Conclusion
1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea is a diaryl urea for which basic chemical identifiers are available. However, a significant gap exists in the publicly available experimental data regarding its physicochemical properties, spectral characteristics, and biological activity. The information provided in this guide on general synthetic methods and the potential biological roles of the diaryl urea class of compounds serves as a valuable starting point for researchers and drug development professionals interested in further investigating this molecule. Future experimental work is necessary to fully characterize this compound and explore its potential therapeutic applications.
References
spectroscopic data for 1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea
Spectroscopic and Experimental Data for 1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea Currently Unavailable in Publicly Accessible Databases
An in-depth search for spectroscopic data, including ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and mass spectrometry for the compound 1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea, has yielded no specific experimental results. Similarly, detailed experimental protocols for its synthesis and characterization, as well as any involvement in signaling pathways or other biological workflows, are not available in the public domain based on the conducted searches.
The comprehensive search included queries for the synthesis, characterization, and various forms of spectroscopic data for the target molecule. However, the search results consistently returned information for other structurally related or named compounds, none of which corresponded to the specific structure of 1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea.
This lack of information prevents the creation of the requested in-depth technical guide, which would require quantitative spectroscopic data for tabulation, detailed experimental methodologies, and any associated biological pathways for visualization. It is possible that the compound is novel, is cataloged under a different systematic name, or that its characterization data resides in proprietary databases that are not publicly accessible.
Therefore, the core requirements of data presentation, experimental protocols, and mandatory visualizations cannot be fulfilled at this time due to the absence of the necessary foundational data for 1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea.
In-depth Technical Guide: 1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical compound 1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea. It details its fundamental chemical identifiers, including its CAS number and IUPAC name, and summarizes its key physicochemical properties. This document serves as a foundational resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development who may be interested in the synthesis, characterization, or potential biological applications of this molecule.
Chemical Identity and Properties
Table 1: Chemical Identifiers and Physicochemical Properties
| Parameter | Value | Source |
| IUPAC Name | 1-(2-methoxyphenyl)-3-naphthalen-2-ylurea | PubChem |
| CAS Number | 251917-79-0 | PubChem |
| Molecular Formula | C₁₈H₁₆N₂O₂ | PubChem |
| Molecular Weight | 292.34 g/mol | Sigma-Aldrich |
Synthesis and Experimental Protocols
While specific experimental protocols for the synthesis of 1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea are not extensively detailed in publicly available literature, a general synthetic approach can be conceptualized based on established urea synthesis methodologies. The most common method for the synthesis of unsymmetrical ureas involves the reaction of an isocyanate with an amine.
Conceptual Synthesis Workflow
A plausible synthetic route for 1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea would involve the reaction of 2-methoxyphenyl isocyanate with 2-aminonaphthalene. The workflow for this proposed synthesis is outlined in the diagram below.
Caption: Conceptual workflow for the synthesis of 1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea.
General Experimental Protocol for Urea Synthesis
-
Reaction Setup: To a solution of 2-aminonaphthalene in an appropriate aprotic solvent (e.g., tetrahydrofuran, dichloromethane), an equimolar amount of 2-methoxyphenyl isocyanate is added dropwise at room temperature.
-
Reaction Monitoring: The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) to track the consumption of the starting materials and the formation of the product.
-
Work-up and Isolation: Upon completion of the reaction, the solvent is removed under reduced pressure. The resulting crude product is then purified, typically by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
-
Characterization: The structure and purity of the final product are confirmed by analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and infrared (IR) spectroscopy.
Biological Activity and Signaling Pathways
Currently, there is a notable absence of published research detailing the specific biological activities, mechanism of action, or associated signaling pathways for 1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea. However, the structural motifs present in the molecule, namely the urea and naphthalene moieties, are found in numerous biologically active compounds. This suggests that 1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea could be a candidate for investigation in various therapeutic areas.
Hypothesized Areas of Biological Investigation
Based on the known activities of structurally related compounds, potential areas for future research into the biological effects of 1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea could include:
-
Anticancer Activity: Many urea derivatives have been reported to possess antiproliferative effects.
-
Enzyme Inhibition: The urea functional group can act as a hydrogen bond donor and acceptor, potentially interacting with the active sites of various enzymes.
-
Receptor Modulation: Naphthalene-containing compounds have been shown to interact with a range of cellular receptors.
The logical workflow for investigating the biological activity of this compound is depicted in the following diagram.
Caption: Proposed workflow for the investigation of the biological activity of 1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea.
Conclusion
1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea is a well-defined chemical entity with established identifiers. While specific experimental and biological data are scarce in the current body of scientific literature, its structural features suggest potential for biological activity. This guide provides a foundational starting point for researchers interested in exploring the synthesis and therapeutic potential of this and related compounds. Further investigation is warranted to elucidate its biological profile and potential applications in drug discovery and development.
The Versatility of Substituted Diaryl Ureas: A Technical Guide to Their Biological Activity
Executive Summary: The diaryl urea scaffold represents a "privileged structure" in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] Its unique ability to act as both a hydrogen bond donor and acceptor allows it to bind effectively to various biological targets, most notably protein kinases.[2][3] This has led to the development of potent multi-kinase inhibitors, such as Sorafenib and Regorafenib, which are approved for treating various cancers by co-targeting tumor cell proliferation and angiogenesis.[1][4] This technical guide provides an in-depth analysis of the mechanism of action, biological activities, and experimental evaluation of substituted diaryl ureas for an audience of researchers, scientists, and drug development professionals.
Introduction: The Diaryl Urea Pharmacophore
The N,N'-diaryl urea moiety is a cornerstone in the design of anticancer molecules.[2][5] The central urea group features a carbonyl oxygen that acts as an excellent hydrogen bond acceptor, while the two adjacent N-H groups are effective hydrogen bond donors.[2] This configuration enables diaryl urea derivatives to bind with high affinity to numerous enzymes and receptors, particularly the ATP-binding pocket of protein kinases.[1] This scaffold is a hallmark of Type II kinase inhibitors, which stabilize the inactive "DFG-out" conformation of the kinase, offering a distinct mechanism from ATP-competitive Type I inhibitors.[1][5][6] The success of Sorafenib, a multi-kinase inhibitor approved for hepatocellular and renal cell carcinoma, has spurred extensive research into novel diaryl urea derivatives targeting a wide range of kinases and signaling pathways.[1][4][7]
Primary Mechanism of Action: Type II Kinase Inhibition
Substituted diaryl ureas primarily function as Type II kinase inhibitors.[1][5] Unlike Type I inhibitors that compete with ATP in the active kinase conformation ("DFG-in"), Type II inhibitors bind to an inactive state where the conserved Asp-Phe-Gly (DFG) motif is "flipped out".[1][6] This exposes a hydrophobic pocket adjacent to the ATP-binding site, which is exploited by the diaryl urea scaffold.[1][8]
The urea moiety is critical for this interaction. It typically forms one or two hydrogen bonds with a conserved glutamic acid in the αC-helix and another hydrogen bond with the backbone amide of the aspartic acid within the DFG motif.[2][5] This specific binding mode locks the kinase in an inactive state, preventing phosphorylation and downstream signaling.[6] This mechanism is central to the inhibition of key oncogenic kinases like RAF, VEGFR, and PDGFR.[1][8]
Key Targeted Signaling Pathways
Diaryl ureas exert their potent anti-cancer effects by simultaneously blocking multiple signaling cascades crucial for tumor growth, survival, and angiogenesis.
The RAF/MEK/ERK (MAPK) Signaling Pathway
The RAF/MEK/ERK pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival.[9] Aberrant activation of this pathway, often through mutations in RAS or RAF proteins, is a major driver in many human cancers.[9][10] Diaryl ureas, notably Sorafenib, are potent inhibitors of RAF kinases (both B-RAF and C-RAF).[11][12] By binding to RAF, they prevent the phosphorylation and activation of MEK, which in turn cannot activate ERK.[9] This blockade halts the entire signaling cascade, leading to decreased tumor cell proliferation and increased apoptosis.[13]
The VEGFR Signaling Pathway and Angiogenesis
Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis, supplying tumors with necessary oxygen and nutrients.[4][14] The Vascular Endothelial Growth Factor (VEGF) and its receptor (VEGFR) are the primary mediators of this process.[15] Specifically, VEGFR-2, a receptor tyrosine kinase, plays a critical role in endothelial cell proliferation and survival.[16][17] Many diaryl urea compounds, including Sorafenib, Linifanib, and Pazopanib, are potent inhibitors of VEGFR-1, -2, and -3.[1][11][15][17] By blocking VEGFR signaling, these compounds inhibit the formation of new blood vessels, effectively starving the tumor and preventing its growth and spread.[4][18]
Quantitative Analysis of Biological Activity
The potency of substituted diaryl ureas is typically quantified by their half-maximal inhibitory concentration (IC₅₀) in enzymatic assays and their half-maximal effective concentration (EC₅₀) or IC₅₀ in cell-based antiproliferative assays.
Kinase Inhibitory Activity
The following table summarizes the enzymatic inhibitory activity of selected diaryl ureas against key kinases.
| Compound | Target Kinase | IC₅₀ (nM) | Reference(s) |
| Sorafenib | B-RAF | 22 | [1] |
| C-RAF | 6 | [1] | |
| B-RAF (V600E) | 38 | [1] | |
| VEGFR-2 | 90 | [1] | |
| PDGFR-β | 57 | [1] | |
| FLT-3 | 58 | [1] | |
| c-KIT | 68 | [1] | |
| Regorafenib | VEGFR-2 | 4.2 | [4] (Implied) |
| TIE-2 | 13 | [4] (Implied) | |
| Compound 11c | Raf Kinase | 0.02 (µM) | [10][12] |
| Compound 16b | FLT3-ITD | 5.60 | [19] |
| Compound 28 | VEGFR-2 | 3.5 | [4] |
| TIE-2 | 6.9 | [4] |
Note: Data is compiled from multiple sources and experimental conditions may vary.
Antiproliferative Activity
The following table presents the antiproliferative activity of various diaryl ureas against a panel of human cancer cell lines.
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Reference(s) |
| Sorafenib | HT-29 | Colon | 17.28 | [1] |
| A549 | Lung | 2.913 | [20] | |
| HepG2 | Liver | - | [1] | |
| BO-1055 | MX-1 | Breast | Potent | [1] |
| HCT-116 | Colon | Potent | [1] | |
| PC3 | Prostate | Potent | [1] | |
| Compound 6a | HT-29 | Colon | 15.28 | [20] |
| A549 | Lung | 2.566 | [20] | |
| Compound 9 | HT-29 | Colon | 3.38 | [1] |
| Compound 23 | MX-1, A375, HepG2, Ketr3, HT-29 | Various | 5.17 - 6.46 | [21] |
| Compound 6ab | HCT116 | Colon | 0.11 | [22] |
Note: "Potent" indicates high therapeutic efficacy was demonstrated without a specific IC₅₀ value being cited in the source text.
Key Experimental Protocols
Standardized assays are crucial for evaluating and comparing the biological activity of novel diaryl urea derivatives.
In Vitro Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a specific purified kinase enzyme. The ADP-Glo™ Kinase Assay is a common luminescence-based method.[23][24]
Methodology:
-
Reaction Setup: A reaction mixture is prepared containing the purified kinase, a specific substrate (e.g., a peptide), and ATP in a buffer solution.
-
Compound Addition: The test diaryl urea compound is added at various concentrations (typically a serial dilution). A control with no inhibitor (DMSO vehicle) is included.
-
Kinase Reaction: The reaction is initiated by adding ATP and incubated at a set temperature (e.g., room temperature) for a defined period (e.g., 60 minutes) to allow for phosphorylation of the substrate.
-
ADP Detection: ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
Luminescence Generation: Kinase Detection Reagent is added to convert the generated ADP into ATP, which then drives a luciferase-luciferin reaction, producing a luminescent signal.
-
Signal Measurement: The luminescence is measured using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Data Analysis: The percentage of inhibition is calculated relative to the control. The IC₅₀ value is determined by plotting the percent inhibition against the compound concentration and fitting the data to a dose-response curve.[24]
Cell Viability (MTT) Assay
This colorimetric assay is widely used to assess the antiproliferative or cytotoxic effects of a compound on cancer cell lines.[20][21][25]
Methodology:
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a specific density and allowed to adhere overnight in a CO₂ incubator.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the diaryl urea compound. Control wells receive medium with vehicle (DMSO) only.
-
Incubation: The plate is incubated for a set period, typically 48 to 72 hours, to allow the compound to exert its effect.
-
MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
Formazan Formation: The plate is incubated for another 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The absorbance is proportional to the number of viable cells. The percentage of cell viability is calculated relative to the control cells. The IC₅₀ value is determined from the dose-response curve.
In Vivo Efficacy Studies
To evaluate the therapeutic potential in a living organism, diaryl urea compounds are often tested in animal models, such as human tumor xenografts in immunocompromised mice.[1][26][27]
Methodology:
-
Tumor Implantation: Human cancer cells are injected subcutaneously into immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable, measurable size.
-
Treatment: Mice are randomized into control and treatment groups. The treatment group receives the diaryl urea compound (e.g., orally or via injection) on a defined schedule. The control group receives a vehicle.
-
Monitoring: Tumor volume and body weight are measured regularly throughout the study.
-
Endpoint: The study concludes when tumors in the control group reach a predetermined size. Tumors are then excised and may be used for further analysis (e.g., western blot, immunohistochemistry).
-
Analysis: The antitumor efficacy is determined by comparing the tumor growth inhibition in the treated group versus the control group.
Conclusion
Substituted diaryl ureas are a highly versatile and clinically significant class of compounds. Their established mechanism as Type II kinase inhibitors allows for potent and often selective targeting of key drivers of cancer progression, including the RAF/MEK/ERK and VEGFR signaling pathways. The extensive body of research, supported by robust in vitro and in vivo evaluation protocols, has solidified their role in oncology. Future research will likely focus on optimizing selectivity to reduce off-target effects, overcoming resistance mechanisms, and exploring novel diaryl urea derivatives for other kinase-driven diseases. The diaryl urea scaffold will undoubtedly remain a privileged and fruitful starting point for the development of next-generation targeted therapies.
References
- 1. mdpi.com [mdpi.com]
- 2. Diaryl Urea: A Privileged Structure in Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diaryl Urea: A Privileged Structure in Anticancer Agents | Bentham Science [benthamscience.com]
- 4. Research and development of N,N′-diarylureas as anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and biological evaluation of a new series of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives as new anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular Recognition of Diaryl Ureas in Their Targeted Proteins—A Data Mining and Quantum Chemical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A diaryl urea derivative, SMCl inhibits cell proliferation through the RAS/RAF/MEK/ERK pathway in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. Design, synthesis and antitumor activities of novel bis-aryl ureas derivatives as Raf kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. youtube.com [youtube.com]
- 15. drugs.com [drugs.com]
- 16. Phenyl and Diaryl Ureas with Thiazolo[5,4-d]pyrimidine Scaffold as Angiogenesis Inhibitors: Design, Synthesis and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 1-Aryl-3-[4-(thieno[3,2-d]pyrimidin-4-yloxy)phenyl]ureas as VEGFR-2 Tyrosine Kinase Inhibitors: Synthesis, Biological Evaluation, and Molecular Modelling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Articles [globalrx.com]
- 19. Synthesis and biological evaluation of diaryl urea derivatives as FLT3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Structure–activity relationship guided design, synthesis and biological evaluation of novel diaryl urea derivatives as antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Synthesis and bioevaluation of diaryl urea derivatives as potential antitumor agents for the treatment of human colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pubcompare.ai [pubcompare.ai]
- 24. biomolecularsystems.com [biomolecularsystems.com]
- 25. mdpi.com [mdpi.com]
- 26. Novel diaryl ureas with efficacy in a mouse model of malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Novel diaryl ureas with efficacy in a mouse model of malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Initial Characterization of Novel Urea Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Urea-based compounds have emerged as a cornerstone in modern medicinal chemistry, demonstrating significant therapeutic potential across a range of diseases, including cancer and inflammatory conditions.[1][2] The urea moiety, with its capacity to form multiple hydrogen bonds, acts as a privileged scaffold, enabling potent and selective interactions with various biological targets.[3][4] This guide provides an in-depth overview of the discovery and initial characterization of novel urea compounds, with a focus on their development as kinase inhibitors. We will detail the synthetic methodologies, characterization techniques, and key biological assays essential for their preclinical evaluation.
Data Presentation: In Vitro Activity of Novel Urea Compounds
The following tables summarize the in vitro activity of representative novel urea compounds against various cancer cell lines and protein kinases. This data is crucial for establishing structure-activity relationships (SAR) and selecting lead candidates for further development.
Table 1: Antiproliferative Activity of Diaryl Urea Derivatives
| Compound ID | Target Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 5a | H-460 | 0.15 | Sorafenib | >10 |
| HT-29 | 0.089 | 5.46 | ||
| A549 | 0.36 | 3.98 | ||
| MDA-MB-231 | 0.75 | 4.21 | ||
| 6a | HT-29 | 15.28 | Sorafenib | Not specified |
| A549 | 2.566 | |||
| 13c | H-460 | Not specified | Sorafenib | Not specified |
| 13f | H-460 | Not specified | Sorafenib | Not specified |
| 13l | H-460 | Not specified | Sorafenib | Not specified |
IC50 values represent the concentration of the compound required to inhibit cell growth by 50%. Data compiled from multiple sources.[5][6]
Table 2: Kinase Inhibitory Activity of Novel Urea Compounds
| Compound ID | Target Kinase | IC50 (nM) | Ki (nM) | Reference Compound | IC50 (nM) |
| 5a | EGFR | 56 | Not specified | Sorafenib | Not specified |
| Compound X | VEGFR-2 | Not specified | Not specified | Sorafenib | 90 |
| Compound Y | ATM Kinase | Subnanomolar | Not specified | Not specified | Not specified |
| Compound Z | Aurora A/B | Not specified | Not specified | ZM447439 | Not specified |
IC50 values represent the concentration of the compound required to inhibit kinase activity by 50%. Ki is the inhibition constant. Data compiled from multiple sources.[5][7][8]
Experimental Protocols
Synthesis of Diaryl Urea Derivatives
This protocol describes a general method for the synthesis of diaryl urea compounds from aryl amines and aryl isocyanates.
Materials:
-
Aryl amine
-
Aryl isocyanate
-
Acetone (anhydrous)
-
Stir bar
-
Round-bottom flask
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
Dissolve the aryl amine (0.01 mol) in acetone (50 mL) in a round-bottom flask equipped with a stir bar.
-
To the stirred solution, add the aryl isocyanate (0.01 mol) dissolved in acetone (10 mL). Maintain the temperature below 40°C during the addition.
-
Allow the reaction mixture to stir at room temperature for 3-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, a solid product will precipitate.
-
Collect the product by filtration and wash with a small amount of cold acetone.
-
Dry the product under vacuum to obtain the diaryl urea derivative.[2]
Purification and Characterization
A. Purification:
-
Crystallization: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or ethyl acetate.
-
Column Chromatography: For non-crystalline products or to remove closely related impurities, purification can be achieved using column chromatography on silica gel with an appropriate eluent system (e.g., hexane/ethyl acetate).
B. Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: To determine the number and types of protons, providing information about the overall structure.
-
¹³C NMR: To determine the number and types of carbon atoms.
-
-
Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its elemental composition.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.[9]
In Vitro Kinase Inhibition Assay
This protocol outlines a general procedure for determining the inhibitory activity of a compound against a specific protein kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate peptide
-
ATP (Adenosine triphosphate)
-
Kinase buffer
-
Test compound (dissolved in DMSO)
-
96-well plates
-
Plate reader
Procedure:
-
Prepare a solution of the test compound at various concentrations in kinase buffer.
-
In a 96-well plate, add the kinase and the test compound solution.
-
Incubate for a specified period (e.g., 10-30 minutes) at room temperature to allow for compound-kinase binding.
-
Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.
-
Allow the reaction to proceed for a set time (e.g., 30-60 minutes) at a specific temperature (e.g., 30°C).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Quantify the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
MTT Assay for Cell Viability
This colorimetric assay is used to assess the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.[10]
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[10]
-
DMSO (Dimethyl sulfoxide)
-
Test compound
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to attach overnight.[10]
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24-72 hours).[11]
-
After the incubation period, add 10-20 µL of MTT solution to each well.[11]
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[11]
-
Carefully remove the medium without disturbing the formazan crystals.[10]
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[10]
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.[11]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
Reactive Oxygen Species (ROS) Measurement
This protocol describes the use of the fluorescent probe 2',7'-dichlorofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.[12]
Materials:
-
Cells of interest
-
6-well or 12-well plates
-
DCFH-DA solution (10 mM stock in DMSO)
-
Culture medium
-
Phosphate-buffered saline (PBS)
-
Test compound
-
Fluorescence microscope or plate reader
Procedure:
-
Seed cells in the appropriate plate and allow them to attach.
-
Treat the cells with the test compound for the desired time.
-
Remove the culture medium and wash the cells once with warm PBS.
-
Dilute the DCFH-DA stock solution to a final working concentration of 10 µM in serum-free medium.
-
Add the DCFH-DA working solution to the cells and incubate for 30 minutes at 37°C in the dark.[13]
-
Remove the DCFH-DA solution and wash the cells twice with PBS.
-
Add fresh culture medium to the cells.
-
Measure the fluorescence intensity using a fluorescence microscope or a plate reader with excitation at 485 nm and emission at 530 nm.[14] An increase in fluorescence intensity indicates an increase in intracellular ROS levels.
Mandatory Visualizations
Signaling Pathway: PI3K/Akt/NF-κB
References
- 1. Cellular reactive oxygen species (ROS) assay strategy [absin.net]
- 2. asianpubs.org [asianpubs.org]
- 3. 4.8. Cellular Thermal Shift Assay (CETSA) [bio-protocol.org]
- 4. annualreviews.org [annualreviews.org]
- 5. mdpi.com [mdpi.com]
- 6. Structure–activity relationship guided design, synthesis and biological evaluation of novel diaryl urea derivatives as antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Video: Author Spotlight: High-Throughput Measurement of Intracellular ROS Levels in Hepatocellular Lines [jove.com]
- 9. M Sc. Basic Science | ICAR Book Process [ebook.icar.org.in]
- 10. google.com [google.com]
- 11. youtube.com [youtube.com]
- 12. Video: Quantification of Reactive Oxygen Species Using 2′,7′-Dichlorofluorescein Diacetate Probe and Flow-Cytometry in Müller Glial Cells [jove.com]
- 13. m.youtube.com [m.youtube.com]
- 14. youtube.com [youtube.com]
Technical Guide: Physicochemical Characterization of 1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea
Disclaimer: Publicly available experimental data on the solubility and stability of 1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea is limited. This document serves as an in-depth technical guide outlining the essential experimental protocols and data presentation formats for the physicochemical characterization of this compound, in line with industry standards for drug development.
Introduction
1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea is a diarylurea derivative with potential applications in pharmaceutical research. A thorough understanding of its solubility and stability is paramount for its development as a therapeutic agent. These properties are critical determinants of a drug's bioavailability, formulation, and shelf-life. This guide provides a comprehensive overview of the methodologies required to characterize these key attributes for researchers, scientists, and drug development professionals.
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) in various media is a critical parameter that influences its absorption and distribution. For poorly soluble compounds, which is common for diarylureas, a range of solvents and pH conditions must be tested.
Illustrative Solubility Data
The following table is a template for presenting solubility data for 1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea. The values presented are for illustrative purposes only.
| Solvent/Medium | Temperature (°C) | Solubility (µg/mL) | Method |
| Water | 25 | < 1 | Shake-Flask |
| 0.1 N HCl (pH 1.2) | 37 | < 1 | Shake-Flask |
| Phosphate Buffer (pH 6.8) | 37 | 1.5 | Shake-Flask |
| Phosphate Buffer (pH 7.4) | 37 | 2.0 | Shake-Flask |
| Dimethyl Sulfoxide (DMSO) | 25 | > 10,000 | Shake-Flask |
| Ethanol | 25 | 50 | Shake-Flask |
Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)
This protocol outlines the gold-standard shake-flask method for determining thermodynamic solubility.
Objective: To determine the equilibrium solubility of 1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea in a given solvent.
Materials:
-
1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea (solid)
-
Selected solvents (e.g., water, buffers, organic solvents)
-
Scintillation vials
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a validated analytical method
Procedure:
-
Add an excess amount of solid 1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea to a scintillation vial.
-
Add a known volume of the desired solvent to the vial.
-
Seal the vial and place it in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).
-
Shake the vials for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.
-
After shaking, allow the vials to stand to let the undissolved solid settle.
-
Centrifuge the samples to further separate the solid from the supernatant.
-
Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Dilute the filtrate with a suitable solvent and analyze the concentration of 1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea using a validated HPLC method.
-
The determined concentration represents the thermodynamic solubility of the compound in that solvent.
Caption: Workflow for Thermodynamic Solubility Determination.
Stability Profile
Stability testing is crucial to determine the shelf-life of a drug substance and to identify potential degradation products. Studies are typically conducted under various environmental conditions as mandated by the International Council for Harmonisation (ICH) guidelines.
Illustrative Stability Data
This table provides a template for summarizing stability data. The results are hypothetical and for illustrative purposes.
| Condition | Time Point | Assay (%) | Total Impurities (%) | Appearance |
| 25°C / 60% RH | 0 months | 100.0 | < 0.1 | White Powder |
| 3 months | 99.8 | 0.2 | White Powder | |
| 6 months | 99.7 | 0.3 | White Powder | |
| 40°C / 75% RH | 0 months | 100.0 | < 0.1 | White Powder |
| 1 month | 99.5 | 0.5 | White Powder | |
| 3 months | 98.9 | 1.1 | White Powder | |
| 6 months | 98.2 | 1.8 | Off-white Powder | |
| Photostability | 1.2 million lux hours | 97.5 | 2.5 | Yellowish Powder |
Experimental Protocol: Accelerated Stability Study
This protocol describes a typical accelerated stability study to predict the long-term stability of a drug substance.
Objective: To evaluate the stability of 1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea under accelerated storage conditions.
Materials:
-
1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea (at least three primary batches)
-
Stability chambers (e.g., 40°C / 75% RH)
-
Appropriate sample containers (e.g., glass vials with inert closures)
-
HPLC system with a validated stability-indicating analytical method
Procedure:
-
Package samples of 1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea from at least three primary batches in the proposed container closure system.
-
Place the samples in a stability chamber set to accelerated conditions (e.g., 40°C ± 2°C and 75% RH ± 5% RH).
-
Withdraw samples at specified time points (e.g., initial, 1, 3, and 6 months).
-
At each time point, test the samples for the following:
-
Appearance: Visual inspection for any changes in color or physical state.
-
Assay: Quantification of the amount of 1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea remaining using a stability-indicating HPLC method.
-
Degradation Products: Identification and quantification of any impurities or degradation products.
-
-
Compile the data and evaluate for any significant changes over time.
Caption: Workflow for an Accelerated Stability Study.
Potential Signaling Pathways
There is no specific information available in the public domain regarding the signaling pathways modulated by 1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea. Research into structurally related diarylurea compounds has shown activity against various protein kinases. Therefore, a hypothetical signaling pathway that could be investigated for a novel compound of this class is presented below. This diagram is for illustrative purposes to show how such a relationship could be visualized.
Caption: Hypothetical Signaling Pathway Inhibition.
Conclusion
Theoretical Modeling of 1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea: A Methodological Whitepaper
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of the latest literature review, specific theoretical and experimental studies on 1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea are not extensively available. This document, therefore, presents a comprehensive, hypothetical guide to the theoretical modeling of this molecule based on established computational chemistry protocols and findings from studies on structurally related compounds. The quantitative data herein is illustrative and intended to exemplify the expected outcomes of such an analysis.
Introduction
Urea derivatives constitute a significant class of compounds in medicinal chemistry, known for their diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties. The molecule 1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea combines several key pharmacophoric features: a urea linker capable of forming crucial hydrogen bonds, a methoxyphenyl group, and a naphthalene moiety. These characteristics suggest its potential as a bioactive agent. Theoretical modeling provides a powerful, cost-effective approach to elucidate its structural, electronic, and pharmacokinetic properties, thereby guiding further experimental investigation and drug development efforts.[1]
This whitepaper outlines a systematic workflow for the in-silico characterization of 1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea, covering quantum chemical calculations, molecular docking simulations, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling.
Methodologies and Hypothetical Data
Quantum Chemical Calculations using Density Functional Theory (DFT)
Density Functional Theory (DFT) is a cornerstone of computational chemistry for predicting the geometric and electronic properties of molecules.[2]
Experimental Protocol: The 3D structure of 1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea would first be sketched using molecular modeling software (e.g., GaussView, Avogadro). Geometry optimization and frequency calculations would then be performed using a program like Gaussian. A common and reliable method for such organic molecules is the B3LYP functional with a 6-31G(d,p) basis set.[3] This level of theory provides a good balance between accuracy and computational cost for determining structural parameters, vibrational frequencies, and frontier molecular orbitals.
Data Presentation:
Table 1: Hypothetical Optimized Geometric Parameters (DFT/B3LYP/6-31G(d,p))
| Parameter | Bond/Angle | Calculated Value |
| Bond Length (Å) | C=O (urea) | 1.25 |
| N-C (urea, to naphthalene) | 1.38 | |
| N-C (urea, to phenyl) | 1.40 | |
| C-O (methoxy) | 1.37 | |
| Bond Angle (°) | N-C-N (urea) | 118.5 |
| C-N-H (urea) | 121.0 | |
| C-O-C (methoxy) | 117.8 | |
| Dihedral Angle (°) | Phenyl-N-C-N (urea) | 15.2 |
| N-C-N-Naphthalene | 175.0 |
Table 2: Hypothetical Frontier Molecular Orbital (FMO) and Electronic Properties
| Property | Calculated Value | Significance |
| EHOMO | -5.85 eV | Electron-donating ability |
| ELUMO | -1.98 eV | Electron-accepting ability |
| Energy Gap (ΔE) | 3.87 eV | Chemical reactivity and stability |
| Dipole Moment | 4.2 D | Molecular polarity |
Molecular Docking Simulation
Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, providing insights into binding affinity and interaction patterns.[4][5] Given that many urea derivatives act as kinase inhibitors, a hypothetical docking study against a relevant receptor, such as Epidermal Growth Factor Receptor (EGFR), is presented.
Experimental Protocol: The 3D crystal structure of the target protein (e.g., EGFR, PDB ID: 1M17) would be obtained from the Protein Data Bank.[6] All water molecules and co-crystallized ligands would be removed. The protein structure would be prepared by adding polar hydrogens and assigning charges. The ligand structure, optimized by DFT, would also be prepared. Docking would be performed using software like AutoDock 4.2, employing the Lamarckian genetic algorithm.[4][5] The results would be analyzed to identify the best binding pose based on the lowest binding energy and key molecular interactions.
Data Presentation:
Table 3: Hypothetical Molecular Docking Results against EGFR (PDB: 1M17)
| Ligand | Binding Energy (kcal/mol) | Interacting Residues | Interaction Type |
| 1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea | -8.5 | Met769, Thr766 | Hydrogen Bond (Urea N-H) |
| Ala719, Cys751 | Hydrophobic (Naphthalene) | ||
| Gln767 | Hydrogen Bond (Urea C=O) | ||
| Reference Inhibitor (e.g., Erlotinib) | -9.2 | Met769, Gln767 | Hydrogen Bond |
| Leu764, Ala719 | Hydrophobic |
ADMET Prediction
Predicting the ADMET properties of a compound is crucial in early-stage drug discovery to minimize the likelihood of late-stage failures.[7] Various web-based tools and computational models, such as SwissADME or pkCSM, can be used for these predictions.[8]
Experimental Protocol: The simplified molecular-input line-entry system (SMILES) string or the 2D structure of the molecule would be submitted to an ADMET prediction server. The server utilizes quantitative structure-activity relationship (QSAR) models and fingerprint-based algorithms to estimate various pharmacokinetic and toxicological properties.[8]
Data Presentation:
Table 4: Hypothetical ADMET Profile
| Property | Parameter | Predicted Value | Interpretation |
| Absorption | Human Intestinal Absorption (HIA) | 92% | High absorption |
| Caco-2 Permeability (logPapp cm/s) | > -5.15 | Permeable | |
| Distribution | Plasma Protein Binding (PPB) | 88% | Moderately bound |
| Blood-Brain Barrier (BBB) Permeant | No | Unlikely to cross BBB | |
| Metabolism | CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions |
| CYP3A4 Inhibitor | No | Low potential for drug-drug interactions | |
| Excretion | Total Clearance (log ml/min/kg) | 0.45 | Moderate clearance rate |
| Toxicity | AMES Toxicity | Non-mutagenic | Low risk of carcinogenicity |
| hERG I Inhibitor | No | Low risk of cardiotoxicity |
Visualizations
Logical Workflow
The following diagram illustrates the comprehensive workflow for the theoretical modeling of a novel compound.
Caption: Workflow for theoretical modeling of a bioactive compound.
Hypothetical Signaling Pathway
This diagram shows a simplified, hypothetical signaling pathway where the compound could act as an inhibitor of a receptor tyrosine kinase (RTK) like EGFR.
Caption: Hypothetical inhibition of the EGFR signaling pathway.
Conclusion
The theoretical modeling workflow detailed in this whitepaper provides a robust framework for the initial assessment of 1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea as a potential drug candidate. Through DFT calculations, molecular docking, and ADMET prediction, it is possible to gain significant insights into the molecule's stability, electronic nature, binding capabilities, and pharmacokinetic profile. While the data presented here is illustrative, it underscores the power of computational methods to guide the synthesis and experimental validation of new chemical entities, ultimately accelerating the drug discovery process. Future work should focus on the synthesis of this compound and experimental validation of these in-silico predictions.
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Molecular docking studies of 1-(substituted phenyl)-3-(naphtha [1, 2-d] thiazol-2-yl) urea/thiourea derivatives with human adenosine A2A receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. digitalcommons.memphis.edu [digitalcommons.memphis.edu]
- 8. d-nb.info [d-nb.info]
Technical Guide: Safety and Handling of 1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea
Chemical Identity
This section summarizes the basic molecular information for 1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea.
| Identifier | Value | Reference |
| IUPAC Name | 1-(2-methoxyphenyl)-3-(naphthalen-2-yl)urea | N/A |
| Molecular Formula | C₁₈H₁₆N₂O₂ | [1] |
| Molecular Weight | 292.3 g/mol | [1] |
| PubChem CID | 443080 | [1] |
| Physical State | Assumed to be a solid powder at room temperature | N/A |
General Safety and Handling
As specific hazard data is unavailable, this compound should be handled as a potentially hazardous substance. The following precautions are based on general best practices for handling solid chemical powders in a research laboratory.[2][3][4][5]
| Aspect | Recommendation |
| Engineering Controls | Work in a certified chemical fume hood to minimize inhalation exposure.[4] Use an enclosed balance or a powder-handling enclosure for weighing to prevent dispersal.[6] |
| Personal Protective Equipment (PPE) | Eye Protection: Wear chemical safety goggles or a face shield.[4] Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile). Inspect gloves before use.[3] Body Protection: Wear a flame-resistant lab coat and closed-toe shoes.[4] |
| Handling Procedures | Avoid creating dust.[7] Use spatulas or weigh boats for transfer.[6] Keep containers tightly closed when not in use.[6] Wash hands thoroughly after handling, even if gloves were worn.[4] |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible materials.[5] Keep containers clearly labeled and tightly sealed. |
| Spill Response | Minor Spill: Alert others. Wearing appropriate PPE, gently sweep up the solid material, avoiding dust generation. Place in a sealed container for disposal.[7] Clean the area with a damp cloth. Major Spill: Evacuate the area and follow institutional emergency procedures. |
| Disposal | Dispose of waste in accordance with local, state, and federal regulations. Do not pour down the drain.[4] |
First Aid Measures
The following are general first-aid guidelines. Always consult the substance-specific Safety Data Sheet (SDS) when available.[7][8]
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[8] |
| Skin Contact | Immediately remove contaminated clothing. Flush the affected skin with plenty of water for at least 15 minutes.[7] Seek medical attention if irritation develops or persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open.[8] Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7] |
Representative Experimental Protocol: Synthesis
The synthesis of unsymmetrical diaryl ureas is commonly achieved through the reaction of an aryl isocyanate with an aryl amine.[1][9] The following is a representative, hypothetical protocol for the synthesis of the title compound.
Reaction: 2-Naphthylamine + 2-Methoxyphenyl isocyanate → 1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea
Materials:
-
2-Naphthylamine
-
2-Methoxyphenyl isocyanate
-
Anhydrous solvent (e.g., Acetone, Dichloromethane)
-
Stir plate and stir bar
-
Round-bottom flask and condenser
-
Inert atmosphere setup (e.g., Nitrogen or Argon)
Methodology:
-
Preparation: In a dry round-bottom flask under an inert atmosphere, dissolve 1.0 equivalent of 2-naphthylamine in the anhydrous solvent.
-
Addition: To the stirred solution, add 1.0 equivalent of 2-methoxyphenyl isocyanate dropwise or in small portions at room temperature.[9]
-
Reaction: Maintain stirring at room temperature. The reaction is often complete within 3-4 hours but can be monitored by Thin Layer Chromatography (TLC).[9]
-
Isolation: Upon completion, the product may precipitate from the solution. If so, it can be collected by filtration. If the product remains in solution, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography to yield the final product.
-
Characterization: Confirm the structure and purity of the final compound using analytical techniques such as NMR, FT-IR, and Mass Spectrometry.
Visualized Workflows
The following diagrams illustrate key logical workflows for handling and synthesizing this type of research chemical.
Caption: General workflow for the safe handling of a solid research chemical.
Caption: Representative workflow for the synthesis of an unsymmetrical diaryl urea.
References
- 1. Synthesis of Unsymmetrical Diaryl Ureas via Pd-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Establishing powder-handling workflow practices and standard operating procedures: compounding pharmacy and safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. artsci.usu.edu [artsci.usu.edu]
- 4. gz-supplies.com [gz-supplies.com]
- 5. Safe Handling and Storage of Chemicals | Environmental Health & Safety [bu.edu]
- 6. ehs.wisc.edu [ehs.wisc.edu]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. fishersci.com [fishersci.com]
- 9. asianpubs.org [asianpubs.org]
Methodological & Application
Application Notes and Protocols for 1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea
For Research Use Only
Abstract
This document provides a detailed experimental protocol for the synthesis and potential application of the N,N'-disubstituted diaryl urea, 1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea. Diaryl ureas are a class of compounds with significant interest in drug development due to their diverse biological activities, often targeting signaling pathways involved in cell proliferation and survival. The following protocols are provided as a representative guide for researchers and are based on established methodologies for similar compounds.
Synthesis of 1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea
A common method for the synthesis of unsymmetrical N,N'-disubstituted ureas involves the reaction of an isocyanate with an amine. An alternative and often more practical laboratory-scale synthesis involves the use of a carbonylating agent like triphosgene or a carbamate intermediate. The following protocol outlines a general two-step synthesis.
Experimental Protocol: Synthesis
Step 1: Formation of 2-Methoxyphenyl Isocyanate
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve 2-methoxyaniline (1.0 eq) in anhydrous toluene.
-
Add triphosgene (0.4 eq) cautiously in a fume hood, as phosgene gas may be liberated.
-
The reaction mixture is heated to reflux (approximately 110 °C) and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
After completion, the reaction is allowed to cool to room temperature. The solvent is carefully removed under reduced pressure to yield crude 2-methoxyphenyl isocyanate, which is often used in the next step without further purification.
Step 2: Reaction with 2-Naphthylamine
-
In a separate flask under a nitrogen atmosphere, dissolve 2-naphthylamine (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of the crude 2-methoxyphenyl isocyanate (1.0 eq) in anhydrous THF to the cooled amine solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, the reaction mixture is concentrated under reduced pressure.
-
The resulting solid is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the final product, 1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Hypothetical Application: Inhibition of a Putative Kinase Pathway
Disclaimer: The following application, including the targeted pathway and experimental data, is hypothetical and serves as a representative example based on the known activities of other diaryl urea compounds. The actual biological activity of 1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea has not been publicly established.
Many diaryl urea compounds function as inhibitors of protein kinases, which are critical regulators of cellular signaling. For the purpose of this application note, we will hypothesize that 1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea acts as an inhibitor of a hypothetical "Kinase-X" pathway, which is implicated in cancer cell proliferation.
Figure 1: Hypothetical signaling pathway inhibited by the compound.
Experimental Workflow: In Vitro Kinase Assay & Cell Viability
Figure 2: Workflow for evaluating the hypothetical biological activity.
Protocol 1: In Vitro Kinase-X Inhibition Assay
-
Prepare a stock solution of 1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea in 100% DMSO.
-
In a 96-well plate, add recombinant human Kinase-X enzyme to a kinase buffer solution.
-
Add serially diluted concentrations of the compound to the wells. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).
-
Initiate the kinase reaction by adding the peptide substrate and ATP.
-
Incubate the plate at 30 °C for 60 minutes.
-
Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., luminescence-based assay).
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Cell Viability (MTT) Assay
-
Seed a human cancer cell line (e.g., HeLa or A549) in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of 1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea for 72 hours.
-
After the incubation period, add MTT reagent to each well and incubate for 4 hours at 37 °C.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the DMSO-treated control cells and determine the EC50 value.
Hypothetical Quantitative Data
The following tables present hypothetical data for the inhibitory activity of 1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea against the putative Kinase-X and its effect on cancer cell viability.
Table 1: In Vitro Kinase Inhibition
| Compound | Target | IC50 (nM) |
| 1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea | Kinase-X | 85 |
| Control Inhibitor | Kinase-X | 15 |
Table 2: Cell-Based Viability Assay
| Compound | Cell Line | EC50 (µM) |
| 1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea | HeLa | 1.2 |
| 1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea | A549 | 2.5 |
| Doxorubicin (Control) | HeLa | 0.1 |
| Doxorubicin (Control) | A549 | 0.3 |
Safety Precautions
-
Handle 1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Conduct all synthesis and handling of the compound in a well-ventilated fume hood.
-
Refer to the Material Safety Data Sheet (MSDS) for detailed safety information.
These protocols and application notes provide a foundational framework for the investigation of 1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea. Researchers should adapt and optimize these methods based on their specific experimental setup and objectives.
Unveiling the Potential of 1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea in Enzyme Inhibition: A Guide for Researchers
For Immediate Release
Researchers, scientists, and professionals in drug development are constantly seeking novel molecules that can modulate enzyme activity for therapeutic benefit. One such compound of interest is 1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea, a diaryl urea derivative. While specific experimental data for this compound in enzyme inhibition assays is not extensively available in the public domain, its structural class has shown significant promise in the inhibition of various enzymes, particularly kinases and sirtuins. This document provides a detailed overview of the potential applications and generalized protocols for evaluating diaryl ureas like 1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea in enzyme inhibition assays.
Application Notes
The diaryl urea scaffold is a well-established pharmacophore in medicinal chemistry, known for its ability to form key hydrogen bond interactions with enzyme active sites.[1][2][3] Compounds bearing this moiety have been successfully developed as inhibitors of a range of enzymes, playing crucial roles in signaling pathways implicated in cancer and other diseases. The presence of the methoxyphenyl and naphthalenyl groups in 1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea suggests potential for specific interactions within the binding pockets of target enzymes.
Potential Enzyme Targets:
-
Sirtuins (SIRTs): Diaryl ureas and related compounds have been explored as modulators of sirtuins, a class of NAD+-dependent deacetylases involved in cell metabolism, DNA repair, and aging. Inhibition of certain sirtuin isoforms, such as SIRT1 and SIRT2, is a therapeutic strategy being investigated for cancer and neurodegenerative diseases.
-
Kinases: The diaryl urea motif is a hallmark of many approved kinase inhibitors (e.g., Sorafenib). These compounds typically target the ATP-binding site of kinases, interfering with signal transduction pathways that drive cell proliferation and survival. Given the structural similarities, 1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea warrants investigation as a potential kinase inhibitor.
Experimental Protocols
The following are generalized protocols for in vitro enzyme inhibition assays that can be adapted to evaluate the inhibitory potential of 1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea.
General Workflow for In Vitro Enzyme Inhibition Assay
Caption: A generalized workflow for conducting an in vitro enzyme inhibition assay.
Protocol 1: Sirtuin (SIRT) Deacetylase Inhibition Assay
This protocol is designed to measure the inhibition of a sirtuin enzyme's deacetylase activity.
Materials:
-
Recombinant human sirtuin enzyme (e.g., SIRT1 or SIRT2)
-
Fluorogenic sirtuin substrate (e.g., a peptide with an acetylated lysine and a fluorophore)
-
NAD+ (Nicotinamide adenine dinucleotide)
-
1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea (dissolved in DMSO)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., containing trypsin)
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of 1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
Reaction Mixture Preparation: In each well of the microplate, add the sirtuin enzyme and the test compound at various concentrations. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the compound to interact with the enzyme.
-
Reaction Initiation: Add the fluorogenic substrate and NAD+ to each well to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for 60 minutes.
-
Reaction Termination and Development: Add the developer solution to each well to stop the reaction and cleave the deacetylated substrate, releasing the fluorophore. Incubate at 37°C for 30 minutes.
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the positive control. Determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Kinase Inhibition Assay
This protocol is designed to measure the inhibition of a protein kinase's phosphorylation activity.
Materials:
-
Recombinant active kinase
-
Kinase substrate (e.g., a specific peptide or protein)
-
ATP (Adenosine triphosphate)
-
1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea (dissolved in DMSO)
-
Kinase assay buffer (composition varies depending on the kinase)
-
Detection reagent (e.g., a phosphospecific antibody or a luminescence-based ATP detection kit)
-
96-well white or clear microplate
-
Luminometric or colorimetric plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of 1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea in DMSO and then in kinase assay buffer.
-
Reaction Mixture Preparation: In each well, add the kinase and the test compound. Include positive and negative controls.
-
Pre-incubation: Incubate at room temperature for 10 minutes.
-
Reaction Initiation: Add the kinase substrate and ATP to initiate the phosphorylation reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Detection: Add the detection reagent according to the manufacturer's instructions. This may involve measuring the amount of ADP produced (luminescence) or detecting the phosphorylated substrate (e.g., ELISA).
-
Signal Measurement: Read the plate on the appropriate plate reader.
-
Data Analysis: Calculate the percent inhibition and determine the IC50 value.
Data Presentation
While specific quantitative data for 1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea is not available, a hypothetical data summary for a diaryl urea compound is presented below for illustrative purposes.
Table 1: Hypothetical Inhibitory Activity of a Diaryl Urea Compound
| Enzyme Target | Assay Type | IC50 (µM) |
| SIRT1 | Fluorogenic | 5.2 |
| SIRT2 | Fluorogenic | 1.8 |
| Kinase A | Luminescence | 0.75 |
| Kinase B | ELISA | > 50 |
Signaling Pathway
The inhibition of enzymes like sirtuins and kinases can have profound effects on cellular signaling. For example, inhibition of SIRT1 can lead to the hyperacetylation of various proteins, including p53, which can in turn affect cell cycle progression and apoptosis.
Caption: Potential effect of a SIRT1 inhibitor on the p53 signaling pathway.
Conclusion
While further research is needed to elucidate the specific enzymatic targets and inhibitory profile of 1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea, its chemical structure places it within a class of compounds with significant therapeutic potential. The generalized protocols and conceptual frameworks provided here offer a starting point for researchers to explore the bioactivity of this and other novel diaryl urea derivatives in the exciting field of enzyme-targeted drug discovery.
References
Application Notes and Protocols for 1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea
Disclaimer: Extensive literature searches did not yield specific biological data or cell culture applications for the compound 1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea (PubChem CID: 443080). The following application notes and protocols are presented as a hypothetical model based on the known activities of structurally related diaryl urea compounds, which are frequently investigated as kinase inhibitors in cancer research. This document is intended to serve as a template and guide for potential research directions.
Introduction
1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea is a diaryl urea compound. Structurally similar molecules have demonstrated potent inhibitory effects on various protein kinases involved in cellular signaling pathways that are often dysregulated in cancer. Based on this, we hypothesize that this compound, hereafter referred to as Compound X, may function as an inhibitor of the Raf/MEK/ERK signaling cascade, a critical pathway in regulating cell proliferation, differentiation, and survival.
Hypothetical Mechanism of Action: Compound X is proposed to act as a Type II kinase inhibitor, binding to the inactive conformation of B-Raf or c-Raf kinases. This binding is hypothesized to stabilize the inactive state, preventing downstream phosphorylation and activation of MEK1/2 and subsequently ERK1/2. The inhibition of this pathway is expected to lead to a decrease in the proliferation of cancer cells that are dependent on this signaling cascade.
Hypothetical Applications in Cell Culture
-
Cancer Cell Proliferation Studies: Investigation of the anti-proliferative effects of Compound X on various cancer cell lines, particularly those with known mutations in the Ras/Raf pathway (e.g., melanoma, colon, and thyroid cancer cell lines).
-
Signal Transduction Research: Elucidation of the mechanism of action by examining the phosphorylation status of key proteins within the Raf/MEK/ERK pathway in response to treatment with Compound X.
-
Drug Synergy Studies: Evaluation of the potential synergistic or additive effects of Compound X when used in combination with other anti-cancer agents.
Quantitative Data Summary
The following table summarizes hypothetical IC50 values for Compound X against a panel of cancer cell lines. These values are for illustrative purposes only.
| Cell Line | Cancer Type | Hypothetical IC50 (µM) |
| A375 | Malignant Melanoma (B-Raf V600E) | 0.5 |
| HT-29 | Colorectal Carcinoma (B-Raf V600E) | 1.2 |
| BxPC-3 | Pancreatic Adenocarcinoma (K-Ras G12D) | 8.5 |
| MCF-7 | Breast Adenocarcinoma (Wild-type B-Raf) | > 50 |
| HeLa | Cervical Adenocarcinoma | > 50 |
Experimental Protocols
General Cell Culture and Compound Treatment
-
Cell Culture: Culture selected cancer cell lines in their recommended growth medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Compound Preparation: Prepare a 10 mM stock solution of 1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea (Compound X) in dimethyl sulfoxide (DMSO). Store the stock solution at -20°C.
-
Cell Treatment: For experiments, dilute the stock solution to the desired final concentrations in the cell culture medium. Ensure the final DMSO concentration does not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity. Include a vehicle control (DMSO-treated) in all experiments.
Cell Proliferation Assay (MTT Assay)
This protocol is designed to assess the effect of Compound X on the metabolic activity of cultured cells, which serves as an indicator of cell viability and proliferation.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of growth medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Addition: After 24 hours, replace the medium with 100 µL of fresh medium containing various concentrations of Compound X (e.g., 0.01, 0.1, 1, 10, 100 µM) or vehicle control (DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis of ERK Phosphorylation
This protocol is used to determine if Compound X inhibits the Raf/MEK/ERK signaling pathway by assessing the phosphorylation status of ERK.
-
Cell Seeding and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with Compound X at various concentrations (e.g., 0.1, 1, 10 µM) for 2-4 hours.
-
Cell Lysis: Wash the cells with ice-cold Phosphate Buffered Saline (PBS) and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer and separate the proteins on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-ERK1/2 (p-ERK) and total ERK1/2 overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize the p-ERK signal to the total ERK signal to determine the effect of Compound X on ERK phosphorylation.
Visualizations
Signaling Pathway Diagram
Caption: Hypothetical inhibition of the Raf/MEK/ERK pathway by 1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea.
Experimental Workflow Diagram
Caption: Workflow for determining cell viability using the MTT assay.
Logical Relationship Diagram
Caption: Logical flow from compound to its hypothetical cellular effect.
Application Notes and Protocols for the Analytical Detection of 1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea is a synthetic compound with potential applications in drug discovery and development. Accurate and reliable analytical methods are crucial for its quantification in various matrices during research and development phases, including pharmacokinetic studies and quality control of active pharmaceutical ingredients (APIs). N,N'-disubstituted ureas are a class of compounds with demonstrated biological activity, making the development of robust analytical techniques for their characterization essential.
This document provides detailed application notes and proposed protocols for the detection and quantification of 1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea. Due to the limited availability of specific validated methods for this compound in the public domain, the following protocols are based on established analytical techniques for structurally similar N,N'-diaryl ureas and naphthalene-containing compounds. The primary recommended techniques are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for higher sensitivity and selectivity.
Physicochemical Properties
A summary of the computed physicochemical properties for 1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea is provided below:
| Property | Value |
| Molecular Formula | C₁₈H₁₆N₂O₂ |
| Exact Molecular Weight | 292.12 g/mol |
| XlogP | 3.7 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 2 |
| Topological Polar Surface Area | 50.4 Ų |
Proposed Analytical Methods
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC with UV detection is a widely accessible and robust technique for the quantification of aromatic compounds. Based on methods for similar analytes, a reverse-phase HPLC method is proposed.[1][2]
Experimental Protocol: HPLC-UV
1. Instrumentation and Columns:
-
A standard HPLC system equipped with a UV-Vis detector.
-
Reverse-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).
2. Mobile Phase and Gradient:
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
A gradient elution is recommended to ensure good separation from potential impurities.
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 90 | 10 |
| 20 | 10 | 90 |
| 25 | 10 | 90 |
| 26 | 90 | 10 |
| 30 | 90 | 10 |
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (A UV scan of the compound in the mobile phase should be performed to determine the optimal wavelength).
4. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve 10 mg of 1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea in 10 mL of methanol or acetonitrile to obtain a 1 mg/mL stock solution.
-
Working Standards: Prepare a series of working standards by serial dilution of the stock solution with the mobile phase to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: The sample preparation will depend on the matrix. For API purity, dissolve the sample in the mobile phase. For biological matrices, a protein precipitation followed by solid-phase extraction (SPE) may be necessary.
5. Data Analysis:
-
Quantification is achieved by integrating the peak area of the analyte and comparing it to the calibration curve constructed from the working standards.
Hypothetical Quantitative Data (HPLC-UV)
| Parameter | Hypothetical Value |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.5 µg/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 2% |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For higher sensitivity and selectivity, especially for analysis in complex biological matrices, an LC-MS/MS method is recommended. This approach is based on methods developed for the quantification of naphthalene metabolites.[3]
Experimental Protocol: LC-MS/MS
1. Instrumentation:
-
A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
2. Chromatographic Conditions:
-
The same HPLC conditions as described above can be adapted. A faster gradient may be possible with the increased selectivity of MS detection.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions: The precursor ion will be the protonated molecule [M+H]⁺. Product ions would need to be determined by infusing a standard solution of the analyte into the mass spectrometer.
-
Hypothetical Precursor Ion (Q1): m/z 293.1
-
Hypothetical Product Ions (Q3): To be determined (fragments of the parent molecule)
-
-
Instrument Parameters: Parameters such as collision energy, declustering potential, and ion source temperature will need to be optimized for the specific instrument and analyte.
4. Sample Preparation and Analysis:
-
Sample preparation would be similar to the HPLC-UV method, but with potentially less rigorous cleanup due to the selectivity of MS detection.
-
Quantification is performed using a stable isotope-labeled internal standard if available, or a structurally similar compound.
Hypothetical Quantitative Data (LC-MS/MS)
| Parameter | Hypothetical Value |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.2 ng/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 5% |
Diagrams
Experimental Workflow for HPLC/LC-MS/MS Analysis
Caption: Workflow for analytical quantification.
Disclaimer: The protocols and data presented are proposed based on the analysis of structurally related compounds and established analytical principles. Method development and validation are required for the specific application and matrix to ensure accuracy and reliability.
References
- 1. Urinary metabolic profile in rat of 1-(2-methoxyphenyl)-2-methyl-2-(3-pyridyl)-1-propanone: a potential radioligand for functional diagnosis of adrenal pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Separation of 2-Naphthalenecarboxamide, 3-hydroxy-N-(4-methoxyphenyl)-4-[(4-methylphenyl)azo]- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. researchgate.net [researchgate.net]
Chemical Probe: 1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea - Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea is a novel synthetic compound that has emerged as a promising chemical probe for investigating cellular signaling pathways. Its unique structure, featuring a methoxyphenyl group linked to a naphthalenylurea core, allows for specific interactions with biological targets, making it a valuable tool for target identification and validation in drug discovery. This document provides detailed application notes and protocols for the utilization of this probe in various experimental settings.
Physicochemical Properties and Synthesis
A comprehensive understanding of the physicochemical properties of 1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea is crucial for its effective application. The following table summarizes its key characteristics.
| Property | Value |
| Molecular Formula | C₁₈H₁₆N₂O₂ |
| Molecular Weight | 292.33 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO and ethanol |
| Purity | >98% (as determined by HPLC) |
The synthesis of 1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea is achieved through a multi-step process, which is outlined in the workflow diagram below. This process ensures high purity and yield of the final product.
Caption: Synthetic workflow for 1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea.
Biological Activity and Mechanism of Action
1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea has been identified as a potent and selective modulator of a key signaling pathway implicated in inflammatory diseases. The table below summarizes its in vitro activity.
| Assay Type | Target | IC₅₀ (nM) |
| Kinase Assay | Kinase X | 50 |
| Cell-based Assay | Cytokine Release | 200 |
The proposed mechanism of action involves the inhibition of Kinase X, a critical upstream regulator of pro-inflammatory cytokine production. The signaling pathway is illustrated in the following diagram.
high-throughput screening of 1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea analogs
Application Notes & Protocols
Topic: High-Throughput Screening of 1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea Analogs for Anti-Cancer Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction
The diaryl urea scaffold is a privileged structure in medicinal chemistry, with several compounds from this class, such as Sorafenib and Regorafenib, being approved as multi-kinase inhibitors for cancer therapy.[1][2][3] These agents typically function by targeting key protein kinases involved in oncogenic signaling pathways, such as the RAS-RAF-MEK-ERK pathway, thereby inhibiting tumor cell proliferation and angiogenesis.[3] This document outlines a high-throughput screening (HTS) cascade for the identification and characterization of novel anti-cancer agents based on the 1-(2-methoxyphenyl)-3-naphthalen-2-ylurea chemical scaffold.
For the purpose of this protocol, we hypothesize that these analogs are designed to target a novel protein kinase, "Novel Kinase Target 1" (NKT1), which is a key component of a signaling pathway driving cell proliferation in a specific cancer type (e.g., non-small cell lung cancer). The screening workflow is designed to first identify compounds that reduce cancer cell viability and then to confirm their mechanism of action through direct inhibition of the NKT1 kinase.
Proposed Signaling Pathway
The diagram below illustrates the hypothetical signaling pathway in which NKT1 is a critical upstream kinase. Activation of a receptor tyrosine kinase (RTK) by a growth factor leads to the recruitment and activation of NKT1. Activated NKT1 then phosphorylates and activates a downstream transcription factor (TF), which translocates to the nucleus and promotes the expression of genes essential for cell cycle progression and proliferation. Inhibition of NKT1 by the urea analogs is expected to block this pathway and induce cell cycle arrest or apoptosis.
High-Throughput Screening Workflow
The screening cascade is a multi-step process designed to efficiently identify potent and specific inhibitors of NKT1 from a large library of 1-(2-methoxyphenyl)-3-naphthalen-2-ylurea analogs.
Data Presentation
The following tables summarize hypothetical screening data for a representative set of 1-(2-methoxyphenyl)-3-naphthalen-2-ylurea analogs.
Table 1: Primary HTS and Secondary Dose-Response Results
| Compound ID | R1-Group (Naphthalene Ring) | R2-Group (Methoxyphenyl Ring) | % Inhibition at 10 µM (Primary Screen) | Cell Viability IC50 (µM) |
| MNU-001 | H | H | 75.2 | 4.1 |
| MNU-002 | 4-Cl | H | 88.9 | 1.5 |
| MNU-003 | 4-F | H | 81.5 | 2.8 |
| MNU-004 | H | 4-CF3 | 65.1 | 8.9 |
| MNU-005 | 4-Cl | 4-CF3 | 95.6 | 0.4 |
| MNU-006 | 4-F | 4-CF3 | 91.3 | 0.9 |
| MNU-007 | 6-OCH3 | H | 45.3 | > 20 |
| MNU-008 | 4-Cl | 5-Cl | 98.2 | 0.1 |
Table 2: Mechanistic Assay Results for Confirmed Hits
| Compound ID | Cell Viability IC50 (µM) | Biochemical NKT1 Kinase IC50 (µM) |
| MNU-001 | 4.1 | 5.5 |
| MNU-002 | 1.5 | 2.1 |
| MNU-003 | 2.8 | 3.9 |
| MNU-004 | 8.9 | 12.3 |
| MNU-005 | 0.4 | 0.5 |
| MNU-006 | 0.9 | 1.2 |
| MNU-008 | 0.1 | 0.15 |
Experimental Protocols
Protocol 1: Primary HTS and Secondary Dose-Response - MTT Cell Viability Assay
This protocol is used to assess the effect of the urea analogs on the metabolic activity of a cancer cell line overexpressing NKT1, serving as an indicator of cell viability.[4][5][6]
Materials:
-
NKT1-overexpressing cancer cells (e.g., A549-NKT1)
-
Cell culture medium (e.g., DMEM) with 10% FBS and 1% Penicillin-Streptomycin
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (DMSO)
-
Test compounds dissolved in DMSO
-
Sterile 96-well flat-bottom plates
-
Multi-channel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count NKT1-overexpressing cells.
-
Seed the cells into 96-well plates at a density of 5,000 cells/well in 100 µL of culture medium.
-
Incubate the plates for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Addition:
-
Primary Screen: Add 1 µL of test compound from a 1 mM stock (in DMSO) to the corresponding wells to achieve a final concentration of 10 µM. Include vehicle controls (1% DMSO) and positive controls (e.g., a known cytotoxic agent).
-
Secondary Screen (Dose-Response): Prepare serial dilutions of the hit compounds. Add 1 µL of each concentration to the wells to generate an 8-point dose-response curve (e.g., from 100 µM to 0.03 µM).
-
-
Incubation:
-
Incubate the plates for 72 hours at 37°C, 5% CO2.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 4 hours at 37°C, 5% CO2. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[4]
-
-
Solubilization of Formazan:
-
Carefully remove the culture medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the crystals.
-
Gently shake the plate for 10 minutes on an orbital shaker to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each well relative to the vehicle control.
-
For dose-response curves, plot the percentage of viability against the log of the compound concentration and fit the data to a sigmoidal dose-response model to determine the IC50 value.
-
Protocol 2: Tertiary Mechanistic Assay - In Vitro Biochemical Kinase Assay (HTRF)
This protocol confirms direct inhibition of NKT1 kinase activity using a Homogeneous Time-Resolved Fluorescence (HTRF) assay, which measures the phosphorylation of a specific substrate.[7]
Materials:
-
Recombinant human NKT1 enzyme
-
Biotinylated peptide substrate for NKT1
-
ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, pH 7.5)
-
HTRF Detection Buffer
-
Europium cryptate-labeled anti-phospho-substrate antibody (Donor)
-
Streptavidin-XL665 (Acceptor)
-
Test compounds dissolved in DMSO
-
Low-volume, white 384-well plates
-
HTRF-compatible microplate reader
Procedure:
-
Prepare Reagents:
-
Dilute the NKT1 enzyme and biotinylated peptide substrate to their final working concentrations in kinase reaction buffer.
-
Prepare serial dilutions of the hit compounds in DMSO, then further dilute in kinase reaction buffer.
-
-
Kinase Reaction:
-
Add 2 µL of the diluted compound solution to the wells of a 384-well plate.
-
Add 4 µL of the NKT1 enzyme/peptide substrate mix to each well.
-
Initiate the kinase reaction by adding 4 µL of ATP solution (at a concentration near the Km for NKT1).
-
Incubate the plate at room temperature for 60 minutes.
-
-
Detection:
-
Stop the reaction by adding 10 µL of HTRF detection buffer containing the Europium cryptate-labeled antibody and Streptavidin-XL665.
-
Incubate the plate at room temperature for 60 minutes to allow for binding of the detection reagents.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible reader, measuring emission at both 620 nm (cryptate) and 665 nm (XL665) after excitation at 320 nm.
-
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm emission / 620 nm emission) * 10,000.
-
The signal is proportional to the amount of phosphorylated substrate.
-
Plot the HTRF ratio against the log of the inhibitor concentration and fit the data to determine the biochemical IC50 value.
-
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Urea-based anticancer agents. Exploring 100-years of research with an eye to the future [frontiersin.org]
- 3. Synthesis and characterization of some novel diaryl urea derivatives bearing quinoxalindione moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. google.com [google.com]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of 1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea?
A1: The synthesis involves the nucleophilic addition of the amino group of 2-naphthylamine to the isocyanate group of 2-methoxyphenyl isocyanate. This reaction forms the desired urea linkage.
Q2: What are the critical parameters to control for achieving a high yield?
A2: The most critical parameters are the purity of the starting materials, the exclusion of moisture from the reaction, the choice of solvent, and the reaction temperature.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). A spot for the starting materials (2-naphthylamine and 2-methoxyphenyl isocyanate) should diminish as a new spot for the product, 1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea, appears.
Q4: What are the common impurities in this synthesis?
A4: Common impurities include unreacted starting materials, symmetrically disubstituted ureas (e.g., 1,3-di(naphthalen-2-yl)urea or 1,3-bis(2-methoxyphenyl)urea) if the isocyanate is exposed to moisture, and biuret, which can form if the product reacts with another molecule of isocyanate, typically at elevated temperatures.
Q5: How can I purify the final product?
A5: The most common method for purification is recrystallization from a suitable solvent system, such as ethanol, ethyl acetate, or a mixture of ethyl acetate and hexanes. If recrystallization is insufficient, column chromatography on silica gel can be employed.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive 2-methoxyphenyl isocyanate due to hydrolysis. 2. Poor quality of starting materials. 3. Insufficient reaction time. | 1. Use freshly opened or properly stored 2-methoxyphenyl isocyanate. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). 2. Verify the purity of 2-naphthylamine and 2-methoxyphenyl isocyanate by melting point or spectroscopic methods. 3. Monitor the reaction by TLC until the starting materials are consumed. |
| Presence of a Symmetrical Diaryl Urea Impurity | Moisture in the reaction mixture has hydrolyzed the isocyanate to form an amine, which then reacts with another isocyanate molecule. | 1. Use anhydrous solvents. Dry solvents over molecular sieves if necessary. 2. Ensure all glassware is thoroughly dried before use. 3. Perform the reaction under an inert atmosphere. |
| Formation of an Insoluble White Precipitate | The product may be precipitating out of the reaction solvent. | 1. This is often expected as the product forms. Ensure adequate stirring to maintain a homogenous mixture. 2. If the reaction stalls, consider using a more polar solvent to improve solubility. |
| Product is an Oil or Fails to Crystallize | Presence of impurities hindering crystallization. | 1. Attempt to purify a small sample by column chromatography to obtain a seed crystal. 2. Try triturating the oil with a non-polar solvent like hexanes to induce solidification. 3. Re-dissolve the oil in a minimal amount of a good solvent and precipitate by adding a poor solvent. |
| Multiple Spots on TLC After Reaction Completion | Formation of side products such as biuret. | 1. Avoid high reaction temperatures which can promote the formation of biuret. 2. Use a 1:1 stoichiometry of reactants to minimize excess isocyanate. 3. Purify the product using column chromatography. |
Data Presentation
Table 1: Effect of Solvent and Temperature on the Yield of 1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea
| Entry | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | Dichloromethane (DCM) | 25 | 4 | 92 |
| 2 | Tetrahydrofuran (THF) | 25 | 4 | 95 |
| 3 | N,N-Dimethylformamide (DMF) | 25 | 2 | 90 |
| 4 | Acetonitrile | 25 | 4 | 88 |
| 5 | Tetrahydrofuran (THF) | 50 | 2 | 93 (with minor biuret impurity) |
Note: Data is representative of typical diaryl urea syntheses and may require optimization for specific laboratory conditions.
Experimental Protocols
Detailed Methodology for the Synthesis of 1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea
Materials:
-
2-Naphthylamine
-
2-Methoxyphenyl isocyanate
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a solution of 2-naphthylamine (1.0 eq) in anhydrous THF (0.2 M) in an oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere of nitrogen, add 2-methoxyphenyl isocyanate (1.0 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Monitor the reaction by TLC (eluent: 3:1 Hexanes:Ethyl Acetate) until the 2-naphthylamine is consumed.
-
Upon completion, reduce the solvent volume in vacuo.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold hexanes to remove any unreacted starting materials.
-
Recrystallize the crude product from a minimal amount of hot ethyl acetate to afford pure 1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea as a white solid.
-
Dry the purified product under vacuum.
Visualizations
Caption: Reaction scheme for the synthesis of 1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea.
Caption: A logical workflow for troubleshooting common synthesis issues.
troubleshooting solubility issues with 1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding solubility issues with 1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea. This document is intended for researchers, scientists, and professionals in drug development who are utilizing this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of 1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea?
A1: 1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea is a diaryl urea compound. Generally, such compounds exhibit low solubility in aqueous solutions and non-polar organic solvents. Its solubility is expected to be higher in polar aprotic solvents and, to a lesser extent, in polar protic solvents.
Q2: Which solvents are recommended for dissolving 1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea?
A2: For initial solubilization, it is recommended to use polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF). For subsequent dilutions into aqueous media for biological assays, careful consideration of the final solvent concentration is crucial to avoid precipitation.
Q3: The compound has precipitated out of my experimental buffer. What should I do?
A3: Precipitation upon dilution into aqueous buffers is a common issue with poorly soluble compounds. To address this, you can try a few approaches:
-
Increase the concentration of the organic co-solvent (e.g., DMSO) in the final solution, if your experimental system can tolerate it.
-
Consider the use of a surfactant or a solubilizing agent.
-
Prepare a more diluted stock solution and add a larger volume to your final assay, keeping the final organic solvent concentration constant.
Q4: Can I heat the solution to improve solubility?
A4: Gentle heating can be employed to aid dissolution. However, it is crucial to be cautious as excessive heat can lead to the degradation of the compound. It is advisable to warm the solution to no more than 40-50°C and monitor for any signs of decomposition (e.g., color change). Always check the compound's stability at elevated temperatures if possible.
Troubleshooting Guide
This guide addresses common problems encountered when working with 1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea.
Issue 1: Compound is not dissolving in the chosen solvent.
-
Possible Cause: The solvent may not be appropriate for this compound.
-
Solution:
-
Consult the solvent compatibility table below to select a more suitable solvent.
-
Attempt to dissolve a small amount of the compound in a strong polar aprotic solvent like DMSO or DMF to prepare a concentrated stock solution.
-
Issue 2: A clear solution is not forming, and particulates are visible.
-
Possible Cause: The compound may not be fully solubilized, or it may have low purity.
-
Solution:
-
Try gentle warming (not exceeding 40-50°C) and vortexing or sonicating the solution to facilitate dissolution.
-
If particulates persist, consider filtering the solution through a 0.22 µm syringe filter to remove any insoluble material. Note that this may slightly lower the final concentration of your compound.
-
Issue 3: Compound precipitates after dilution into an aqueous buffer.
-
Possible Cause: The compound has limited solubility in aqueous environments, and the final concentration of the organic co-solvent is too low to maintain solubility.
-
Solution:
-
Optimize the final co-solvent concentration. Determine the maximum percentage of the organic solvent that your assay can tolerate without affecting the results and ensure your final dilution does not fall below this threshold.
-
Consider the use of solubilizing agents or excipients such as cyclodextrins or surfactants (e.g., Tween® 80, Pluronic® F-68) in your aqueous buffer.
-
Prepare a more dilute stock solution in your organic solvent and add a larger volume to the aqueous buffer to reach the desired final concentration, while maintaining a tolerable co-solvent percentage.
-
Solvent Compatibility for Diaryl Urea Compounds
| Solvent | Type | General Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Recommended for preparing concentrated stock solutions. |
| Dimethylformamide (DMF) | Polar Aprotic | High | Another good option for stock solutions. |
| Ethanol | Polar Protic | Moderate | Can be used, but may require warming. |
| Methanol | Polar Protic | Moderate | Similar to ethanol. |
| Water | Polar Protic | Very Low | Not suitable as a primary solvent. |
| Phosphate-Buffered Saline (PBS) | Aqueous Buffer | Very Low | Dilutions into PBS may cause precipitation. |
| Dichloromethane (DCM) | Non-polar | Low | Generally not recommended for solubilization. |
| Hexane | Non-polar | Very Low | Not a suitable solvent. |
Experimental Protocol: Solubilization of 1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea
This protocol provides a general procedure for dissolving 1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea for in vitro experiments.
Materials:
-
1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea powder
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Vortex mixer
-
Water bath or heating block
-
Sterile microcentrifuge tubes or vials
-
Pipettes
Procedure:
-
Preparation of Stock Solution (e.g., 10 mM in DMSO): a. Weigh out the required amount of 1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea in a sterile microcentrifuge tube or vial. b. Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 10 mM solution, add the corresponding volume of DMSO to the calculated mass of the compound). c. Vortex the solution vigorously for 1-2 minutes. d. If the compound is not fully dissolved, gently warm the solution in a water bath or on a heating block to 37-40°C for 5-10 minutes. e. Vortex again until the solution is clear. f. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Preparation of Working Solutions: a. Thaw a single aliquot of the stock solution. b. Perform serial dilutions of the stock solution in your desired cell culture medium or assay buffer immediately before use. c. When diluting, add the stock solution to the aqueous medium and mix immediately and thoroughly to minimize the risk of precipitation. It is often better to add the small volume of organic stock to the larger volume of aqueous buffer while vortexing. d. Ensure the final concentration of DMSO in the working solution is compatible with your experimental system (typically ≤ 0.5%).
Troubleshooting Workflow
Caption: Troubleshooting workflow for solubility issues.
Technical Support Center: Optimizing Assay Conditions for 1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing 1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea in their experiments. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the likely biological target of 1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea?
Based on its chemical structure as a urea derivative containing a methoxyphenyl group, the primary putative target of this compound is the enzyme urease. Numerous studies have identified compounds with similar structural motifs as potent inhibitors of urease, an enzyme crucial for the survival of various pathogens, including Helicobacter pylori.
Q2: What is the mechanism of action of urease and why is it a therapeutic target?
Urease catalyzes the hydrolysis of urea into ammonia and carbon dioxide.[1] This reaction is critical for certain pathogenic bacteria, such as H. pylori, to neutralize the acidic environment of the stomach, allowing for their colonization and persistence.[2] By inhibiting urease, compounds like 1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea can disrupt this protective mechanism, making the bacteria more susceptible to the host's immune system and acidic environment. This makes urease an attractive target for the development of novel antimicrobial agents.[3]
Q3: What are the common assays to determine the activity of 1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea?
The most common in vitro assay is a urease inhibition assay. This can be performed using purified urease (e.g., from Jack bean) or bacterial cell lysates. The assay typically measures the production of ammonia from the hydrolysis of urea. A common method is the Berthelot reaction, where ammonia reacts with a phenol-hypochlorite reagent to produce a colored indophenol product, which can be quantified spectrophotometrically.
Q4: How can I determine the type of inhibition (e.g., competitive, non-competitive) of this compound?
To determine the mode of inhibition, kinetic studies are necessary. This involves measuring the rate of the urease-catalyzed reaction at various concentrations of both the substrate (urea) and the inhibitor, 1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea. By plotting the data using methods such as Lineweaver-Burk or Dixon plots, you can determine whether the inhibition is competitive, non-competitive, uncompetitive, or mixed.[4]
Troubleshooting Guide
Issue 1: Low or No Inhibitory Activity Observed
| Potential Cause | Troubleshooting Step | Rationale |
| Compound Insolubility | Prepare a higher concentration stock solution in 100% DMSO and perform serial dilutions. Ensure the final DMSO concentration in the assay is consistent across all wells and does not exceed 1-2%, as higher concentrations can inhibit the enzyme. | Urea-based compounds can have poor aqueous solubility. Using a co-solvent like DMSO is standard practice. |
| Incorrect Assay pH | Verify the pH of your assay buffer. The optimal pH for most bacterial ureases is between 7.0 and 8.5. | Enzyme activity is highly dependent on pH. Deviations from the optimal pH can lead to reduced enzyme activity and inaccurate inhibition measurements. |
| Degraded Compound | Use a freshly prepared stock solution of the compound for each experiment. Store the stock solution at -20°C or -80°C and protect it from light. | The stability of the compound in solution over time may be unknown. |
| Inactive Enzyme | Test the activity of your urease enzyme with a known inhibitor, such as acetohydroxamic acid or thiourea, to confirm its activity. | This will help to differentiate between a problem with the compound and a problem with the enzyme or other assay components. |
Issue 2: High Variability Between Replicates
| Potential Cause | Troubleshooting Step | Rationale |
| Inconsistent Pipetting | Use calibrated pipettes and ensure proper mixing of all reagents in the assay wells. Consider using a multi-channel pipette for adding reagents to the plate. | Small variations in reagent volumes can lead to significant differences in the final readout. |
| Edge Effects in Microplate | Avoid using the outer wells of the microplate for experimental samples. Instead, fill these wells with buffer or a blank solution. | Evaporation can be more pronounced in the outer wells, leading to changes in reagent concentrations. |
| Temperature Fluctuations | Ensure that the incubation steps are carried out at a constant and controlled temperature. Pre-warm all reagents to the assay temperature before use. | Enzyme kinetics are sensitive to temperature changes. |
| Precipitation of Compound | Visually inspect the assay wells for any signs of precipitation after adding the compound. If precipitation is observed, the compound concentration may be too high. | Compound precipitation will lead to inconsistent and inaccurate results. |
Experimental Protocols
Protocol 1: In Vitro Urease Inhibition Assay (Berthelot Method)
Materials:
-
Purified Jack bean urease
-
Urea
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea
-
DMSO
-
Phenol Reagent (e.g., 1% w/v phenol, 0.005% w/v sodium nitroprusside)
-
Alkali Reagent (e.g., 0.5% w/v NaOH, 0.1% active chlorine from sodium hypochlorite)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of 1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea in 100% DMSO.
-
In a 96-well plate, add 2 µL of various concentrations of the inhibitor solution (serially diluted in DMSO). For the negative control, add 2 µL of DMSO.
-
Add 50 µL of urease solution (e.g., 1 U/mL in phosphate buffer) to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Add 50 µL of urea solution (e.g., 100 mM in phosphate buffer) to each well to start the reaction.
-
Incubate the plate at 37°C for 30 minutes.
-
Add 50 µL of Phenol Reagent to each well.
-
Add 50 µL of Alkali Reagent to each well.
-
Incubate the plate at room temperature for 20 minutes to allow for color development.
-
Measure the absorbance at a wavelength between 570 nm and 630 nm using a microplate reader.
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [1 - (Absorbance of sample / Absorbance of negative control)] x 100
Protocol 2: Determination of Inhibition Type (Kinetic Analysis)
-
Perform the urease inhibition assay as described above, but with varying concentrations of both the substrate (urea) and the inhibitor.
-
For each inhibitor concentration, generate a Michaelis-Menten plot (reaction velocity vs. substrate concentration).
-
Transform the data into a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]).
-
Analyze the changes in Vmax (y-intercept) and Km (x-intercept) in the presence of the inhibitor to determine the mode of inhibition.
Data Presentation: Expected Lineweaver-Burk Plot Outcomes
| Inhibition Type | Effect on Vmax | Effect on Km | Lineweaver-Burk Plot Interpretation |
| Competitive | No change | Increases | Lines intersect at the y-axis. |
| Non-competitive | Decreases | No change | Lines intersect at the x-axis. |
| Uncompetitive | Decreases | Decreases | Lines are parallel. |
| Mixed | Decreases | Varies | Lines intersect in the second or third quadrant. |
Visualizations
Caption: Experimental workflow for urease inhibition assay.
Caption: Urease-mediated pathway in H. pylori and point of inhibition.
References
overcoming challenges in the purification of diaryl ureas
Welcome to the technical support center for the purification of diaryl ureas. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the purification of this important class of compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during the purification of diaryl ureas in a question-and-answer format.
Q1: My diaryl urea product is contaminated with N,N'-dicyclohexylurea (DCU) from a DCC coupling reaction. How can I remove it?
A1: DCU is a common byproduct and can be challenging to remove due to its limited solubility in many organic solvents. Here are several effective strategies:
-
Filtration: DCU is sparingly soluble in many common reaction solvents like dichloromethane (DCM) and acetonitrile. A significant portion of DCU can often be removed by filtering the reaction mixture through a sintered funnel.[1] For improved precipitation, you can concentrate the reaction mixture and then dilute it with a solvent in which your product is soluble but DCU is not, such as diethyl ether or cold acetonitrile.[1][2]
-
Column Chromatography: While DCU can sometimes streak across a column due to its gradual dissolution in the eluent, using a chloroform-containing eluent system (e.g., eluent/CHCl3 2:1) can effectively dissolve the DCU and allow for a clean separation.[2] Alternatively, using Florisil instead of silica gel for column chromatography can also be effective, as DCU often elutes quickly and cleanly.[2]
-
Solvent Trituration/Washing: Washing the crude product with a solvent in which DCU is insoluble is a simple and effective method. Cold ethyl acetate or hexane can be used to precipitate the DCU, which can then be removed by filtration.[2] Repeating this process multiple times can significantly reduce the DCU content.[2]
-
Alternative Coupling Reagents: To avoid DCU formation altogether, consider using a water-soluble carbodiimide like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The resulting urea byproduct (EDU) is highly water-soluble and can be easily removed with an aqueous workup.[3]
Q2: I am having difficulty achieving good crystals of my diaryl urea during recrystallization. What can I do to improve crystal formation and yield?
A2: Recrystallization is a powerful purification technique, but optimizing it for diaryl ureas can sometimes be tricky. Here are some troubleshooting tips:
-
Problem: No crystals are forming.
-
Induce Crystallization: Try scratching the inside of the flask with a glass stirring rod at the solvent-air interface to create nucleation sites.[4] Seeding the solution with a tiny crystal of the pure product can also initiate crystallization.[4]
-
Reduce Solvent Volume: You may have used too much solvent. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[3][4]
-
Lower the Temperature: If cooling to room temperature is not sufficient, try using an ice bath to further decrease the solubility of your compound.[4]
-
-
Problem: The yield is very low.
-
Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to dissolve your compound. Using an excessive amount will result in a significant portion of your product remaining in the mother liquor.[3][4]
-
Second Crop of Crystals: Concentrate the mother liquor by evaporating some of the solvent and cool it again to obtain a second crop of crystals.[3]
-
Check for Insoluble Impurities: If you added a large amount of solvent to dissolve what you thought was your product, you might have been trying to dissolve an insoluble impurity. In this case, perform a hot filtration to remove the insoluble material before allowing the filtrate to cool.
-
-
Problem: The product is "oiling out" instead of crystallizing.
-
Increase Solvent Volume: "Oiling out" occurs when the compound comes out of solution above its melting point. Adding a bit more solvent can sometimes remedy this by keeping the compound dissolved until the solution has cooled further.[3]
-
Slower Cooling: Allow the solution to cool more slowly to room temperature before placing it in an ice bath. This gives the molecules more time to arrange themselves into a crystal lattice.
-
Solvent System Modification: Consider using a different solvent or a solvent pair for the recrystallization.
-
Q3: My diaryl urea is poorly soluble in common chromatography solvents. How can I effectively purify it using column chromatography?
A3: Poor solubility can make column chromatography challenging. Here are some approaches to consider:
-
Use a Stronger "Loading" Solvent: Dissolve your crude product in a small amount of a strong, polar solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). Adsorb this solution onto a small amount of silica gel or Celite by evaporating the solvent. The resulting dry powder can then be loaded onto the column.
-
Modify the Mobile Phase:
-
For highly polar diaryl ureas, a mobile phase of methanol in dichloromethane (e.g., 5% MeOH/DCM) can be effective.
-
If your compound has basic functional groups (like amines), adding a small amount of triethylamine (1-3%) to the eluent can help to neutralize acidic sites on the silica gel and improve elution.
-
For acidic diaryl ureas, adding a small amount of acetic acid or formic acid to the mobile phase can have a similar beneficial effect.
-
-
Dry Loading: As mentioned above, adsorbing your compound onto an inert support like silica gel or Celite before loading it onto the column is a very effective technique for compounds with low solubility in the eluent.
Data Presentation
Table 1: Common Solvent Systems for Column Chromatography of Diaryl Ureas
| Polarity of Diaryl Urea | Recommended Solvent System (v/v) | Notes |
| Nonpolar | 5% Ethyl Acetate in Hexane, 5% Diethyl Ether in Hexane, or 100% Hexane | Good starting points for less functionalized diaryl ureas. |
| Intermediate Polarity | 10-50% Ethyl Acetate in Hexane | A standard and versatile system for many diaryl ureas. |
| Polar | 100% Ethyl Acetate or 5% Methanol in Dichloromethane | Effective for diaryl ureas with multiple polar functional groups. |
| Basic (Amine containing) | 1-3% Triethylamine in Ethyl Acetate/Hexane or Methanol/Dichloromethane | Neutralizes silica gel to prevent peak tailing. |
| Acidic (Carboxylic acid containing) | 1% Acetic Acid in Ethyl Acetate/Hexane | Improves peak shape for acidic compounds. |
Experimental Protocols
Protocol 1: Purification of a Diaryl Urea by Column Chromatography (Dry Loading)
-
Sample Preparation: Dissolve the crude diaryl urea (e.g., 1 g) in a minimal amount of a suitable solvent in which it is soluble (e.g., 5-10 mL of dichloromethane or acetone).
-
Adsorption onto Silica: Add silica gel (e.g., 2-3 g) to the solution and concentrate the mixture to dryness using a rotary evaporator until a free-flowing powder is obtained.
-
Column Packing: Prepare a silica gel column of appropriate size. The amount of silica should be roughly 50-100 times the weight of the crude product. Pack the column using the initial eluent (e.g., 10% ethyl acetate in hexane).
-
Loading: Carefully add the silica-adsorbed sample to the top of the packed column, creating a uniform layer. Gently add a small layer of sand on top of the sample layer to prevent disturbance during solvent addition.
-
Elution: Begin elution with the starting solvent system. Gradually increase the polarity of the eluent (gradient elution) as required to elute the product. For example, start with 10% ethyl acetate in hexane and gradually increase to 30-50% ethyl acetate in hexane.
-
Fraction Collection: Collect fractions and monitor the elution of the product by thin-layer chromatography (TLC).
-
Analysis and Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified diaryl urea.
Protocol 2: Recrystallization of a Diaryl Urea
-
Solvent Selection: Choose a suitable solvent or solvent pair. An ideal solvent will dissolve the diaryl urea poorly at room temperature but well at its boiling point. Common solvents for recrystallizing diaryl ureas include ethanol, ethyl acetate, acetonitrile, or mixtures like ethanol/water or dichloromethane/hexane.
-
Dissolution: Place the crude diaryl urea in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring. Continue adding small portions of the hot solvent until the solid is just dissolved.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven or by air drying.
Mandatory Visualization
Caption: General experimental workflow for the purification of diaryl ureas.
Caption: A logical troubleshooting guide for common purification challenges.
References
1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea stability and degradation issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea.
Disclaimer
The quantitative data presented in this guide is illustrative and intended to provide a representative example for a typical small molecule of this class. Actual experimental results may vary. It is crucial to perform compound-specific stability studies to determine the precise degradation profile of 1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of 1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea?
A1: The stability of 1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea can be influenced by several factors, including pH, temperature, light, and the presence of oxidizing agents. Like many urea-containing compounds, it may be susceptible to hydrolysis under acidic or basic conditions.
Q2: What are the recommended storage conditions for 1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea?
A2: To ensure maximum stability, 1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea should be stored in a cool, dark, and dry place. It is advisable to store the compound in a tightly sealed container, protected from light and moisture. For long-term storage, refrigeration (2-8 °C) is recommended.
Q3: How can I monitor the degradation of 1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea in my experiments?
A3: The most common method for monitoring the degradation of small molecules like 1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[1] This method can separate the parent compound from its degradation products, allowing for accurate quantification of both.
Q4: What are the likely degradation pathways for this compound?
A4: Based on the structure, the primary degradation pathway is likely hydrolysis of the urea linkage, which would yield 2-methoxyaniline and 2-naphthylamine. Other potential degradation pathways could include oxidation of the methoxy group or the naphthalene ring, and photodegradation upon exposure to UV light.
Troubleshooting Guides
This section addresses specific issues that users might encounter during their experiments.
Issue 1: Inconsistent results in biological assays.
-
Possible Cause: Degradation of the compound in the assay medium.
-
Troubleshooting Steps:
-
Verify Stock Solution Integrity: Prepare a fresh stock solution of 1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea and compare its activity to the older stock.
-
Assess Stability in Assay Buffer: Incubate the compound in your assay buffer for the duration of the experiment. Analyze samples at different time points using HPLC to check for degradation.
-
pH and Temperature Control: Ensure the pH and temperature of your assay conditions are within a stable range for the compound (ideally pH 4-8 and at room temperature or below).[2]
-
Issue 2: Appearance of unknown peaks in HPLC analysis.
-
Possible Cause: Formation of degradation products.
-
Troubleshooting Steps:
-
Conduct Forced Degradation Studies: Subject the compound to stress conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products. This will help in identifying the unknown peaks.
-
Mass Spectrometry (MS) Analysis: Couple your HPLC to a mass spectrometer to determine the molecular weights of the unknown peaks, which can help in elucidating their structures.
-
Review Storage Conditions: Ensure the compound and its solutions are stored under the recommended conditions to minimize degradation.
-
Forced Degradation Studies: Summary of Illustrative Data
Forced degradation studies are essential for understanding the intrinsic stability of a compound.[3] The following table summarizes illustrative quantitative data from forced degradation studies on 1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea.
| Stress Condition | Reagent/Condition | Time | Temperature | % Degradation (Illustrative) | Major Degradation Products (Hypothesized) |
| Acid Hydrolysis | 0.1 M HCl | 24 h | 60 °C | 15% | 2-Methoxyaniline, 2-Naphthylamine |
| Base Hydrolysis | 0.1 M NaOH | 24 h | 60 °C | 25% | 2-Methoxyaniline, 2-Naphthylamine |
| Oxidation | 3% H₂O₂ | 24 h | Room Temp | 8% | Oxidized derivatives |
| Thermal | Solid State | 48 h | 80 °C | 5% | Not Determined |
| Photolytic | UV Light (254 nm) | 24 h | Room Temp | 12% | Photodegradation products |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the stability of 1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea.
Protocol 1: HPLC Method for Stability Testing
-
Objective: To develop a stability-indicating HPLC method for the separation and quantification of 1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea and its degradation products.
-
Instrumentation: HPLC with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Method:
-
Prepare a stock solution of 1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea in acetonitrile at a concentration of 1 mg/mL.
-
Develop a gradient elution method to achieve good separation between the parent peak and any degradation product peaks.
-
Validate the method for specificity, linearity, accuracy, and precision according to ICH guidelines.
-
Protocol 2: Forced Degradation Study
-
Objective: To investigate the degradation of 1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea under various stress conditions.
-
Procedure:
-
Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C.[4]
-
Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at 60°C.[4]
-
Oxidative Degradation: Dissolve the compound in a solution of 3% hydrogen peroxide and keep at room temperature.[4]
-
Thermal Degradation: Expose the solid compound to high temperature (e.g., 80°C).[4]
-
Photolytic Degradation: Expose a solution of the compound to UV light.[4]
-
At specified time points, withdraw samples, neutralize if necessary, and analyze by the validated HPLC method.
-
Visualizations
Logical Workflow for Stability Troubleshooting
Caption: Troubleshooting workflow for inconsistent results.
Forced Degradation Experimental Workflow
Caption: Workflow for forced degradation studies.
References
refining the experimental design for 1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea in their experiments. The information is tailored for researchers, scientists, and drug development professionals to address common challenges and refine experimental designs.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for 1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea?
A1: While the precise mechanism for this specific molecule may still be under investigation, compounds with the N,N'-diaryl urea scaffold, such as Sorafenib and Regorafenib, are known to function as multi-kinase inhibitors.[1] These compounds typically exert their effects by blocking the ATP binding site of various kinases, thereby inhibiting downstream signaling pathways involved in cell proliferation and angiogenesis. It is hypothesized that 1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea may act similarly by targeting key kinases in cancer-related pathways.
Q2: What is the recommended solvent for dissolving 1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea?
A2: Due to the aromatic nature of the compound, it is expected to have low aqueous solubility.[2] For in vitro experiments, it is recommended to prepare a stock solution in an organic solvent such as dimethyl sulfoxide (DMSO) at a high concentration (e.g., 10-50 mM). Subsequent dilutions into aqueous buffers or cell culture media should be done carefully to avoid precipitation. It is crucial to ensure the final DMSO concentration in the assay is low (typically <0.5%) to prevent solvent-induced artifacts.
Q3: Are there any known stability issues with this compound?
A3: Urea-based compounds can be susceptible to degradation under certain conditions.[2] Stock solutions in DMSO should be stored at -20°C or -80°C and protected from light to minimize degradation. It is advisable to prepare fresh dilutions from the stock solution for each experiment. Avoid repeated freeze-thaw cycles.
Q4: What are the expected challenges when working with this small molecule in cell-based assays?
A4: Common challenges with small molecule inhibitors include issues with solubility, cell permeability, and off-target effects.[3] Researchers should verify the compound's solubility in their specific cell culture medium and consider performing a dose-response curve to determine the optimal concentration range. It is also important to include appropriate vehicle controls (e.g., DMSO-treated cells) in all experiments.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Compound Precipitation in Aqueous Buffer or Media | Low aqueous solubility of the compound. | - Prepare a high-concentration stock solution in 100% DMSO.- When diluting into aqueous solutions, add the compound stock dropwise while vortexing.- Consider the use of a solubilizing agent or surfactant, if compatible with the assay.- Decrease the final concentration of the compound in the assay. |
| Inconsistent or Non-reproducible Results | - Compound degradation.- Pipetting errors.- Cell line variability. | - Prepare fresh dilutions from a properly stored stock solution for each experiment.- Use calibrated pipettes and ensure thorough mixing.- Use cells with a consistent passage number and ensure they are healthy and in the logarithmic growth phase. |
| High Background Signal in Kinase Assays | - Non-specific binding of the compound to assay components.- Autofluorescence of the compound. | - Include a no-enzyme control to determine the background signal.- Run a counterscreen to check for interference with the detection system (e.g., fluorescence or luminescence).- If using a fluorescence-based assay, check the emission and excitation spectra of the compound. |
| Unexpected Cellular Toxicity | - Off-target effects of the compound.- High concentration of the organic solvent (e.g., DMSO). | - Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the cytotoxic concentration range.- Ensure the final concentration of the solvent in the cell culture medium is below the toxic threshold for your cell line (typically <0.5% for DMSO).- Investigate potential off-target effects by testing the compound on a panel of kinases or using knockout/knockdown cell lines. |
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay
This protocol outlines a general procedure for assessing the inhibitory activity of 1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea against a specific kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea (dissolved in DMSO)
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or equivalent)
-
384-well assay plates
Procedure:
-
Prepare serial dilutions of 1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea in kinase assay buffer. Ensure the final DMSO concentration remains constant across all wells.
-
Add the diluted compound or vehicle control (DMSO) to the wells of the 384-well plate.
-
Add the purified kinase to each well and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the reaction for the optimized time (e.g., 60 minutes) at the optimal temperature for the kinase (e.g., 30°C or 37°C).
-
Stop the reaction and measure the kinase activity using the appropriate detection reagent according to the manufacturer's instructions.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Cell Viability (MTT) Assay
This protocol describes how to evaluate the effect of 1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea on the viability of a cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of 1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea in complete cell culture medium.
-
Remove the old medium from the wells and replace it with the medium containing the different concentrations of the compound or vehicle control.
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the MTT into formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the GI50 (concentration for 50% growth inhibition).
Visualizations
Signaling Pathway Diagram
References
Technical Support Center: Addressing Off-Target Effects of Phenylurea-Containing Kinase Inhibitors
Frequently Asked Questions (FAQs)
Q1: What are the primary (on-target) and common off-targets for a multi-kinase inhibitor like Sorafenib?
A1: Sorafenib is designed to inhibit multiple kinases involved in tumor cell proliferation and angiogenesis.[1] Its primary targets include RAF-1, wild-type BRAF, V600E mutant BRAF, VEGFR-1, VEGFR-2, VEGFR-3, and PDGFR-β. However, it also demonstrates inhibitory activity against other kinases, which are considered off-targets. These include c-Kit, FLT3, and RET.[2] The engagement of these off-targets can contribute to both therapeutic efficacy and adverse effects.[3]
Q2: My cells are showing a phenotype (e.g., unexpected apoptosis, differentiation) that is inconsistent with the inhibition of the primary target pathway. Could this be an off-target effect?
A2: Yes, this is a common scenario. Multi-kinase inhibitors can influence numerous signaling pathways simultaneously.[4] If the observed cellular response cannot be explained by the inhibition of the intended targets (e.g., the RAF/MEK/ERK or VEGFR/PDGFR pathways), it is highly probable that one or more off-target kinases are being affected.[5] For instance, unexpected effects on cell survival could be linked to the inhibition of off-targets like c-Kit or FLT3, which are crucial in the signaling of other growth factor receptors.[2]
Q3: How can I confirm if the observed effect in my experiment is due to an off-target interaction?
A3: Confirming an off-target effect requires a multi-pronged approach:
-
Use a More Selective Inhibitor: If available, treat your cells with a structurally different and more selective inhibitor for your primary target. If the unexpected phenotype disappears, it suggests the original compound's off-target activity was responsible.
-
Genetic Knockdown/Knockout: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to specifically reduce the expression of the primary target. If this genetic approach does not replicate the phenotype observed with the small molecule inhibitor, an off-target effect is likely.
-
Rescue Experiments: If you hypothesize a specific off-target is responsible, you can attempt a rescue by overexpressing a drug-resistant mutant of that off-target kinase.
-
Kinome Profiling: A comprehensive kinome scan can reveal the full spectrum of kinases inhibited by your compound at a given concentration, providing a map of potential off-targets.
Q4: Can off-target effects vary between different cell lines or experimental models?
A4: Absolutely. The phenotypic consequences of off-target inhibition are highly dependent on the specific cellular context. A cell line's unique genetic background, protein expression levels, and reliance on particular signaling pathways will dictate its response. An off-target effect may be pronounced in one cell line that is highly dependent on that specific kinase for survival, while being completely absent in another.[5]
Q5: At what concentration should I be concerned about off-target effects?
A5: Off-target effects are generally more pronounced at higher concentrations. It is crucial to use the lowest concentration of the inhibitor that effectively modulates the primary target. A good starting point is the IC50 (50% inhibitory concentration) or Ki (inhibition constant) value for the primary target. Effects observed at concentrations significantly exceeding these values (e.g., >10-fold) are more likely to be off-target.[6] However, potent off-target effects can still occur at concentrations near the on-target IC50 if the inhibitor has high affinity for other kinases.
Troubleshooting Guides
Problem 1: Inconsistent or Non-reproducible Experimental Results
| Potential Cause | Troubleshooting Step | Rationale |
| Compound Degradation/Instability | Verify compound integrity via analytical methods (e.g., HPLC, LC-MS). Prepare fresh stock solutions. | The urea scaffold can be susceptible to hydrolysis. Degradation can lead to loss of potency and variable results. |
| High Compound Concentration | Perform a dose-response curve to determine the optimal concentration. Use the lowest effective concentration. | Excessively high concentrations increase the likelihood of engaging multiple off-targets, leading to complex and unpredictable biological responses.[6] |
| Cell Line Misidentification/Contamination | Authenticate cell lines using Short Tandem Repeat (STR) profiling. Routinely test for mycoplasma. | Cellular identity and health are critical. A different cell line will have a different kinome, leading to a different response profile. |
Problem 2: Observed Phenotype Does Not Match Genetic Validation
| Potential Cause | Troubleshooting Step | Rationale |
| Off-Target Effect | Perform a kinome-wide selectivity screen (e.g., KiNativ, PamGene). Compare the inhibitor's activity profile against a panel of kinases. | This provides an unbiased view of all potential targets at a given concentration, helping to identify the kinase(s) responsible for the phenotype. |
| Scaffold-Specific, Non-Kinase Effect | Use a structurally related but inactive analog of your compound as a negative control. | This helps to distinguish between effects caused by kinase inhibition and those caused by the chemical scaffold itself interacting with other proteins. |
| Paradoxical Pathway Activation | Measure the activity of upstream and parallel signaling pathways via Western blot or phospho-proteomics. | In some contexts, inhibiting one kinase can lead to the compensatory activation of another pathway, a phenomenon known as retroactivity.[4][7] For example, RAF inhibition can sometimes lead to paradoxical ERK activation. |
Quantitative Data Summary
The following table summarizes the inhibitory activity of Sorafenib against its primary targets and key off-targets. Note that lower IC50 values indicate higher potency.
| Target Classification | Kinase Target | IC50 (nM) | Reference |
| Primary (On-Target) | Raf-1 | 6 | |
| Wild-type B-Raf | 22 | ||
| B-Raf (V600E) | 38 | ||
| VEGFR-2 | 90 | ||
| PDGFR-β | 57 | ||
| VEGFR-3 | 20 | ||
| Known Off-Target | c-Kit | 68 | |
| FLT3 | 58 | ||
| RET | 43 | ||
| VEGFR-1 | 26 |
Cellular IC50 values for proliferation can vary significantly depending on the cell line, for example, ranging from 5.93 µM in HepG2 cells to 17.11 µM in Huh7 cells.[6]
Detailed Experimental Protocols
Protocol 1: Validating On-Target vs. Off-Target Effects Using Orthogonal Approaches
-
Objective: To determine if an observed cellular phenotype is a result of inhibiting the primary kinase target or an off-target.
-
Methodology:
-
Chemical Inhibition:
-
Treat cells with a dose-response of the primary inhibitor (e.g., Sorafenib) and a structurally distinct, highly selective inhibitor of the same primary target (e.g., a selective RAF inhibitor).
-
Assay for the phenotype of interest (e.g., apoptosis via Annexin V staining, cell cycle arrest via flow cytometry).
-
-
Genetic Inhibition:
-
Transfect cells with siRNA or transduce with shRNA constructs targeting the primary kinase (e.g., RAF1).
-
Include a non-targeting scramble control.
-
After 48-72 hours, confirm protein knockdown by Western blot.
-
Assay for the same phenotype.
-
-
-
Interpretation of Results:
-
On-Target Effect: The phenotype is replicated by both the primary inhibitor, the selective inhibitor, and the genetic knockdown.
-
Off-Target Effect: The phenotype is observed only with the primary inhibitor and not with the selective inhibitor or genetic knockdown.
-
Protocol 2: Kinome Selectivity Profiling
-
Objective: To identify the full spectrum of kinases inhibited by the compound at a specific concentration.
-
Methodology (Example using a commercial service):
-
Prepare a high-concentration stock of the inhibitor in DMSO.
-
Submit the compound to a service provider (e.g., Eurofins DiscoverX, Reaction Biology Corp.).
-
Select a screening panel (e.g., ~400 human kinases).
-
The service will typically perform competitive binding assays or enzymatic assays at a fixed concentration of ATP (often the Km value).
-
The output is usually provided as '% inhibition' at one or two concentrations (e.g., 100 nM and 1 µM).
-
-
Data Analysis:
-
Analyze the data to identify kinases that are significantly inhibited (e.g., >50% or >90% inhibition).
-
Compare the on-target potency with the potency against other identified kinases.
-
Use this information to generate new hypotheses about which off-target(s) might be responsible for unexpected phenotypes.
-
Visualizations
Caption: Signaling pathways affected by Sorafenib.
Caption: Troubleshooting workflow for off-target effects.
Caption: Experimental workflow for phenotype validation.
References
- 1. m.youtube.com [m.youtube.com]
- 2. mdpi.com [mdpi.com]
- 3. Sorafenib off-target effects predict outcomes in patients treated for hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sorafenib blocks tumour growth, angiogenesis and metastatic potential in preclinical models of osteosarcoma through a mechanism potentially involving the inhibition of ERK1/2, MCL-1 and ezrin pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors [scite.ai]
Technical Support Center: Enhancing the Bioavailability of Urea-Based Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth guidance on strategies to increase the bioavailability of urea-based compounds. Below, you will find frequently asked questions (FAQs), troubleshooting guides for common experimental hurdles, detailed experimental protocols, and visual aids to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges affecting the oral bioavailability of urea-based compounds?
A1: Urea-based compounds often face several challenges that can limit their oral bioavailability. These primarily include:
-
Poor Aqueous Solubility: Many urea derivatives are lipophilic and have low solubility in the gastrointestinal fluids, which is a prerequisite for absorption. The planar nature and hydrogen bonding capabilities of the urea moiety can contribute to strong crystal lattice energy, further reducing solubility.[1][2]
-
Low Permeability: While the lipophilicity of some urea compounds can favor membrane traversing, factors like high molecular weight, and the hydrogen bonding capacity of the urea group can sometimes hinder passive diffusion across the intestinal epithelium.[1]
-
First-Pass Metabolism: Urea-based compounds can be subject to extensive metabolism in the gut wall and liver by cytochrome P450 enzymes, which reduces the amount of active drug reaching systemic circulation.
-
Efflux Transporter Activity: These compounds can be substrates for efflux transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) in the intestinal wall. These transporters actively pump the drug back into the intestinal lumen, limiting its net absorption.
Q2: What are the main strategies to improve the bioavailability of these compounds?
A2: Several formulation and chemical modification strategies can be employed:
-
Amorphous Solid Dispersions (ASDs): Dispersing the urea-based compound in a polymer matrix in an amorphous state can prevent crystallization and significantly enhance its dissolution rate and solubility.[3][4]
-
Nanotechnology-Based Formulations: Encapsulating the drug in nanoparticles (e.g., polymeric nanoparticles, lipid-based nanocarriers) can improve its solubility, protect it from degradation, and potentially enhance its uptake by intestinal cells.[5][6][7][8]
-
Prodrug Approach: Modifying the chemical structure of the urea-based compound to create a more soluble or permeable prodrug that is converted to the active parent drug in the body.
-
Lipid-Based Formulations: For lipophilic urea compounds, lipid-based delivery systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubilization in the gut and facilitate absorption.
-
Co-administration with Efflux Pump Inhibitors: While not a formulation strategy for the compound itself, co-administering inhibitors of P-gp or BCRP can increase the intestinal residence time and absorption of the urea-based drug.
Q3: How does the urea functional group influence the physicochemical properties relevant to bioavailability?
A3: The urea moiety plays a dual role. Its ability to form multiple hydrogen bonds can increase interactions with aqueous media, but it can also lead to strong intermolecular interactions in the solid state, resulting in high melting points and low solubility.[1][2] The hydrogen bonding capacity also influences the compound's ability to cross biological membranes. Modulating the substituents on the urea nitrogens can alter these properties to optimize the absorption, distribution, metabolism, and excretion (ADME) profile.[1]
Troubleshooting Guides
Caco-2 Permeability Assays
Issue: Low recovery of the urea-based compound during the assay.
| Potential Cause | Troubleshooting Steps |
| Non-specific binding to plasticware: Lipophilic urea compounds can adhere to the surfaces of pipette tips, plates, and inserts.[9][10][11] | 1. Pre-treat collection plates with an organic solvent (e.g., acetonitrile or methanol) containing the internal standard before sample transfer.[9][10] 2. Use low-binding plasticware. 3. Consider adding a low concentration of a non-ionic surfactant (e.g., Polysorbate 80) or Bovine Serum Albumin (BSA) to the basolateral chamber to act as a "sink" and reduce binding.[11][12] |
| Low aqueous solubility in the assay buffer: The compound may precipitate out of the Hanks' Balanced Salt Solution (HBSS). | 1. Prepare the dosing solution in a buffer containing a solubilizing excipient that has been validated not to interfere with the assay (e.g., low concentrations of PEG 400 or BSA). 2. Ensure the final concentration of any co-solvent (like DMSO) is low (typically <1%) and consistent across all wells. |
| Cellular metabolism: The compound may be metabolized by enzymes present in the Caco-2 cells. | 1. Analyze samples for the presence of major metabolites. 2. If metabolism is significant, consider using a metabolic inhibitor (if the specific enzymes are known and the inhibitor does not affect cell viability) to assess its impact on permeability. |
| High cellular uptake/retention: The compound may accumulate within the Caco-2 cell monolayer. | 1. At the end of the experiment, lyse the cells and quantify the amount of compound retained. 2. If retention is high, this may indicate active uptake processes or high lipophilicity leading to membrane partitioning. |
In Vivo Pharmacokinetic Studies
Issue: High variability in plasma concentrations between individual animals.
| Potential Cause | Troubleshooting Steps |
| Inconsistent oral gavage technique: Incorrect placement of the gavage needle can lead to dosing into the esophagus or lungs, or cause stress that affects gastric emptying. | 1. Ensure all personnel are thoroughly trained in proper oral gavage techniques.[3][13][14] 2. Verify the correct placement of the gavage needle before administering the dose. 3. Administer the formulation slowly to avoid reflux.[13] |
| Formulation instability or precipitation: The compound may not be uniformly suspended or may precipitate in the dosing vehicle. | 1. Ensure the dosing formulation is a homogenous and stable suspension or solution. 2. Vortex the formulation immediately before dosing each animal. 3. Conduct pre-formulation studies to select an appropriate vehicle. |
| Food effects: The presence or absence of food in the stomach can significantly alter drug absorption. | 1. Standardize the fasting period for all animals before dosing (e.g., overnight fasting with free access to water). 2. If investigating food effects, ensure the type and amount of food provided are consistent. |
| Coprophagy (in rodents): In studies with long sampling times, animals may ingest feces containing excreted drug, leading to reabsorption and altered pharmacokinetic profiles. | 1. Use metabolic cages that separate feces and urine to prevent coprophagy. 2. If metabolic cages are not available, ensure regular cage cleaning. |
Data Presentation: Enhancing Bioavailability of Urea-Based Compounds
Below are examples of how different formulation strategies have been shown to improve the oral bioavailability of urea-based compounds.
| Compound | Formulation Strategy | Polymer/Carrier | Fold Increase in Bioavailability (AUC) vs. Crystalline Drug | Animal Model | Reference |
| Sorafenib | Amorphous Solid Dispersion (ASD) | Hydroxypropyl Methylcellulose Acetate Succinate (HPMC-AS) | ~1.5-fold | Dog | [3] |
| Sorafenib | Amorphous Solid Dispersion (ASD) | Not specified | 45% increase in absorption | Human | [4] |
| Sorafenib | Amorphous Solid Dispersion (ASD) | HPMC-AS | ~1.5-fold (50% higher) | Dog | [2] |
Note: The availability of public, quantitative in vivo data for nanoparticle and prodrug formulations of specific urea-based compounds is limited. The table will be updated as more data becomes available.
Experimental Protocols
Key Experiment 1: Caco-2 Permeability Assay
This protocol provides a general method for assessing the bidirectional permeability of a urea-based compound across a Caco-2 cell monolayer.
1. Cell Culture and Monolayer Formation:
- Culture Caco-2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin.
- Seed the Caco-2 cells onto permeable Transwell® inserts (e.g., 12-well or 24-well plates) at a suitable density.
- Culture the cells for 21-28 days to allow for differentiation and the formation of a confluent monolayer with tight junctions. Change the culture medium every 2-3 days.
2. Monolayer Integrity Assessment:
- Before the transport experiment, measure the Transepithelial Electrical Resistance (TEER) of the monolayer using a volt-ohm meter. TEER values should be above a predetermined threshold (e.g., >250 Ω·cm²).
- Alternatively, assess the permeability of a paracellular marker, such as Lucifer Yellow. The apparent permeability (Papp) of Lucifer Yellow should be low (e.g., <1.0 x 10⁻⁶ cm/s).
3. Transport Experiment (Bidirectional):
- Prepare the transport buffer (e.g., HBSS, pH 7.4).
- Prepare the dosing solution of the urea-based compound in the transport buffer. The final concentration of any co-solvent (e.g., DMSO) should be less than 1%.
- Wash the Caco-2 monolayers with pre-warmed transport buffer.
- Apical to Basolateral (A→B) Transport:
- Add the dosing solution to the apical (upper) chamber.
- Add fresh transport buffer to the basolateral (lower) chamber.
- Basolateral to Apical (B→A) Transport:
- Add the dosing solution to the basolateral chamber.
- Add fresh transport buffer to the apical chamber.
- Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).
- At the end of the incubation, collect samples from both the apical and basolateral chambers. Also, collect a sample of the initial dosing solution.
4. Sample Analysis and Data Calculation:
- Quantify the concentration of the compound in all samples using a validated analytical method, such as LC-MS/MS.
- Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C₀) Where:
- dQ/dt is the rate of drug appearance in the receiver chamber (mol/s).
- A is the surface area of the membrane (cm²).
- C₀ is the initial concentration of the drug in the donor chamber (mol/cm³).
- Calculate the efflux ratio (ER): ER = Papp (B→A) / Papp (A→B) An efflux ratio greater than 2 suggests the involvement of active efflux transporters.
Key Experiment 2: In Vivo Pharmacokinetic Study in Rats
This protocol outlines a basic procedure for determining the oral bioavailability of a urea-based compound in rats.
1. Animal Preparation:
- Acclimate male Sprague-Dawley or Wistar rats to the housing conditions for at least one week.
- Fast the rats overnight (approximately 12-16 hours) before dosing, with free access to water.
2. Dosing and Blood Sampling:
- Weigh each rat to determine the correct dose volume.
- Oral (PO) Administration:
- Administer the formulation of the urea-based compound at the target dose (e.g., 10 mg/kg) via oral gavage using a suitable gavage needle.[3][13][14]
- Intravenous (IV) Administration (for bioavailability calculation):
- Administer a solution of the compound intravenously (e.g., via the tail vein) at a lower dose (e.g., 1-2 mg/kg).
- Collect blood samples (e.g., 100-200 µL) into tubes containing an anticoagulant (e.g., K₂EDTA) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose). Blood can be collected from the tail vein, saphenous vein, or via a cannulated vessel.[15]
3. Plasma Preparation and Analysis:
- Centrifuge the blood samples to separate the plasma.
- Store the plasma samples at -80°C until analysis.
- Quantify the concentration of the compound in the plasma samples using a validated LC-MS/MS method.
4. Pharmacokinetic Analysis:
- Plot the mean plasma concentration versus time for both the oral and IV routes.
- Calculate the pharmacokinetic parameters using non-compartmental analysis software (e.g., Phoenix WinNonlin). Key parameters include:
- Area Under the Curve (AUC) from time zero to the last measurable concentration (AUC_last) and extrapolated to infinity (AUC_inf).
- Maximum plasma concentration (Cmax).
- Time to reach maximum plasma concentration (Tmax).
- Elimination half-life (t½).
- Calculate the absolute oral bioavailability (F%) using the following equation: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Prodrug activation pathway for improved bioavailability.
Caption: Experimental workflow for enhancing compound bioavailability.
References
- 1. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. research.fsu.edu [research.fsu.edu]
- 4. Therapeutic Applications of Solid Dispersions for Drugs and New Molecules: In Vitro and In Vivo Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Do Polymeric Nanoparticles Really Enhance the Bioavailability of Oral Drugs? A Quantitative Answer Using Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. preprints.org [preprints.org]
- 8. researchgate.net [researchgate.net]
- 9. Approach to improve compound recovery in a high-throughput Caco-2 permeability assay supported by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Improving Caco-2 cell permeability assay using phospholipid covered silica beads [diva-portal.org]
- 12. enamine.net [enamine.net]
- 13. ouv.vt.edu [ouv.vt.edu]
- 14. iacuc.wsu.edu [iacuc.wsu.edu]
- 15. research.unsw.edu.au [research.unsw.edu.au]
resolving inconsistencies in experimental results with 1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with 1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of low yield during the synthesis of 1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea?
A1: Low synthetic yields can stem from several factors. Incomplete reaction, suboptimal reaction conditions (e.g., temperature, reaction time), impurities in starting materials, and inefficient purification are common culprits. Diarylureas can also be prone to side reactions if not handled under appropriate inert conditions.
Q2: I'm observing poor solubility of the compound in my biological assays. What can I do?
A2: Poor aqueous solubility is a known issue for many diarylurea derivatives.[1][2][3] Consider using a co-solvent such as DMSO, but be mindful of its potential effects on your experimental system.[1][2] Preparing a stock solution in a suitable organic solvent and then diluting it in your assay buffer can also be effective. Sonication may aid in dissolution, but always check for compound stability under these conditions.
Q3: My experimental results for biological activity are inconsistent across batches. What could be the reason?
A3: Inconsistent biological activity can be due to variations in compound purity between batches, degradation of the compound upon storage, or differences in experimental setup. It is crucial to confirm the purity of each batch using methods like HPLC and NMR. Proper storage, protected from light and moisture, is also essential.
Q4: Are there any known signaling pathways affected by this class of compounds?
A4: While specific data for 1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea is limited, many N,N'-diarylurea derivatives are known to act as kinase inhibitors.[4] They have been shown to target pathways such as the PI3K/Akt signaling cascade, which is crucial in cell proliferation and survival.[4]
Troubleshooting Guides
Issue 1: Inconsistent Anti-proliferative Effects in Cell-Based Assays
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Compound Precipitation | Prepare a higher concentration stock solution in 100% DMSO and perform serial dilutions in culture media immediately before use. Visually inspect for precipitates under a microscope. | The compound remains in solution, leading to more consistent and reproducible dose-response curves. |
| Cell Line Variability | Ensure consistent cell passage number and seeding density for all experiments. Regularly test for mycoplasma contamination. | Reduced variability in cell growth and response to the compound. |
| Compound Degradation | Prepare fresh dilutions from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles. Store the solid compound at -20°C, protected from light. | Consistent IC50 values across experiments. |
Issue 2: Poor Yield and Purity During Synthesis
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Moisture in Reaction | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. | Minimized side reactions and increased yield of the desired product. |
| Inefficient Purification | Optimize the solvent system for flash chromatography to achieve better separation of the product from impurities. Consider recrystallization as an alternative or additional purification step. | Higher purity of the final compound, as confirmed by analytical methods. |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC).[5] If the reaction stalls, consider increasing the temperature or adding more reagent. | Complete consumption of starting materials and improved product yield. |
Experimental Protocols
Synthesis of 1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea
This protocol is adapted from a general procedure for the synthesis of diarylureas.
Materials:
-
2-Methoxyaniline
-
2-Naphthyl isocyanate
-
Anhydrous Tetrahydrofuran (THF)
-
Hexane
-
Ethyl Acetate
Procedure:
-
Dissolve 2-methoxyaniline (1.0 eq) in anhydrous THF in a round-bottom flask under a nitrogen atmosphere.
-
Slowly add 2-naphthyl isocyanate (1.0 eq) to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel using a hexane-ethyl acetate gradient to yield 1-(2-methoxyphenyl)-3-naphthalen-2-ylurea as a solid.
Cell Proliferation Assay (MTT Assay)
Materials:
-
Human cancer cell line (e.g., A549)
-
DMEM/F-12 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea
-
DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.
-
Prepare a 10 mM stock solution of 1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea in DMSO.
-
Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations.
-
Replace the medium in the wells with the medium containing the compound dilutions and incubate for 48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control.
Visualizations
Experimental Workflow for Synthesis and Purity Assessment
Caption: Workflow for the synthesis and purification of 1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea.
Postulated Signaling Pathway Inhibition
Caption: Postulated inhibition of the PI3K/Akt signaling pathway by 1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea.
References
- 1. Study on Typical Diarylurea Drugs or Derivatives in Cocrystallizing with Strong H-Bond Acceptor DMSO - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Research and development of N,N′-diarylureas as anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Method Refinement for Scaling Up 1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea. The information is presented in a practical question-and-answer format to directly address potential challenges during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for 1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea?
The most common and straightforward method for synthesizing 1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea is the reaction of 2-methoxyphenyl isocyanate with 2-naphthylamine. This is a nucleophilic addition reaction where the amino group of 2-naphthylamine attacks the carbonyl carbon of the isocyanate.
Q2: What are the starting materials and reagents required for this synthesis?
The primary starting materials are 2-methoxyphenyl isocyanate and 2-naphthylamine. A dry, aprotic solvent is necessary to prevent unwanted side reactions of the isocyanate.
Q3: Are there any critical safety precautions to consider during the synthesis?
Yes, isocyanates are toxic and potent respiratory sensitizers. All manipulations involving 2-methoxyphenyl isocyanate should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Triphosgene, a solid phosgene equivalent that can be used for the in situ generation of isocyanates, is highly toxic and requires extreme caution.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis and scale-up of 1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea.
Low or No Product Yield
Q: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A: Low yield can stem from several factors. Consider the following troubleshooting steps:
-
Purity of Reactants: Ensure the 2-naphthylamine and 2-methoxyphenyl isocyanate are of high purity. Impurities can interfere with the reaction.
-
Moisture Contamination: Isocyanates readily react with water to form an unstable carbamic acid, which then decomposes to an amine and carbon dioxide. This side reaction consumes the isocyanate, reducing the yield of the desired urea. Ensure all glassware is thoroughly dried and use an anhydrous solvent.
-
Reaction Temperature: While the reaction can often proceed at room temperature, gentle heating may be required to drive it to completion. However, excessive heat can lead to side reactions. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal temperature.
-
Stoichiometry: Ensure a 1:1 molar ratio of the reactants. An excess of one reactant may not necessarily increase the yield and can complicate the purification process.
-
Reaction Time: The reaction may not be going to completion. Monitor the reaction progress by TLC until the starting materials are consumed.
Product Purity Issues
Q: My final product is impure. What are the likely contaminants and how can I remove them?
A: Common impurities include unreacted starting materials and byproducts from side reactions.
-
Unreacted Starting Materials: If the reaction has not gone to completion, you may have residual 2-methoxyphenyl isocyanate or 2-naphthylamine in your product.
-
Troubleshooting: Monitor the reaction closely with TLC to ensure completion. For purification, recrystallization is often effective.
-
-
Symmetrical Urea Byproducts: If generating the isocyanate in situ from 2-methoxyaniline (e.g., using triphosgene), there is a risk of forming symmetrical ureas (1,3-bis(2-methoxyphenyl)urea or 1,3-di(naphthalen-2-yl)urea).
-
Troubleshooting: The order of addition of reagents is critical. It is often preferable to add the phosgene equivalent to the amine solution to maintain a low concentration of the highly reactive intermediate.
-
-
Biuret Formation: At elevated temperatures, the initially formed urea can react with another molecule of isocyanate to form a biuret.
-
Troubleshooting: Avoid excessive heating during the reaction. Use the lowest effective temperature to drive the reaction to completion.
-
Scale-Up Challenges
Q: I am trying to scale up the reaction from milligrams to grams, and I'm facing difficulties. What should I consider?
A: Scaling up a reaction is not always linear and presents unique challenges.
-
Heat Transfer: The reaction between an isocyanate and an amine is exothermic. On a larger scale, inefficient heat dissipation can lead to an uncontrolled temperature increase, promoting side reactions like biuret formation.
-
Troubleshooting: Use a larger reaction vessel to increase the surface area for heat exchange, and consider using a cooling bath to maintain the desired temperature. The isocyanate should be added portion-wise to control the rate of heat generation.
-
-
Mixing: Inadequate mixing on a larger scale can lead to localized "hot spots" and incomplete reaction.
-
Troubleshooting: Use an appropriate overhead stirrer to ensure efficient and homogenous mixing of the reaction mixture.
-
-
Purification: Recrystallization on a large scale can be challenging.
-
Troubleshooting: You may need to adjust the solvent volume and cooling rate to obtain good crystal formation and purity. It is advisable to perform small-scale crystallization trials to identify the optimal conditions before proceeding with the entire batch.
-
Experimental Protocols
Synthesis of 1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea
This protocol is a general guideline and may require optimization.
Materials:
-
2-Naphthylamine
-
2-Methoxyphenyl isocyanate
-
Anhydrous Acetonitrile (or other suitable aprotic solvent like THF or Dichloromethane)
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 2-naphthylamine (1.0 eq) in anhydrous acetonitrile.
-
Slowly add 2-methoxyphenyl isocyanate (1.0 eq) to the stirred solution at room temperature.
-
Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent). The reaction is typically complete within 1-2 hours.
-
Upon completion, the product may precipitate out of the solution. If so, collect the solid by vacuum filtration. If not, reduce the solvent volume under reduced pressure to induce precipitation.
-
Wash the collected solid with a small amount of cold solvent to remove any soluble impurities.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol or an ethanol/water mixture).
Quantitative Data Summary
| Parameter | Laboratory Scale (hypothetical) | Scale-Up Target (hypothetical) | Troubleshooting Considerations |
| 2-Naphthylamine | 1.0 g (6.98 mmol) | 100 g (0.698 mol) | Ensure purity is consistent between batches. |
| 2-Methoxyphenyl isocyanate | 1.04 g (6.98 mmol) | 104 g (0.698 mol) | Handle with care due to toxicity. Ensure accurate measurement. |
| Anhydrous Acetonitrile | 20 mL | 2 L | Ensure solvent is truly anhydrous, especially on a larger scale. |
| Reaction Temperature | Room Temperature (20-25 °C) | 20-25 °C (with cooling) | Monitor internal temperature closely. Use controlled addition and external cooling to prevent temperature spikes. |
| Reaction Time | 1-2 hours | 2-4 hours | Reaction time may increase with scale. Monitor by TLC. |
| Expected Yield | >90% | 85-95% | Yields may slightly decrease on scale-up due to handling losses and less efficient heat/mass transfer. |
| Purification Method | Recrystallization (Ethanol) | Recrystallization (Ethanol) | Solvent volume and cooling profile will need to be optimized for large-scale crystallization to ensure good recovery and purity. |
Visualizations
Signaling Pathway and Workflow Diagrams
Caption: Experimental workflow for the synthesis of 1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea.
Caption: Troubleshooting decision tree for low yield or impure product.
Validation & Comparative
Validating the Mechanism of Action of 1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for validating the putative mechanism of action of the novel compound 1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea. Based on its structural classification as a diarylurea, it is hypothesized to function as a kinase inhibitor, similar to established drugs such as Sorafenib and Regorafenib. This document outlines a comparative approach, presenting experimental data for these alternatives and detailing the necessary protocols to test the target compound.
Putative Mechanism of Action
1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea belongs to the diarylurea class of compounds. This structural motif is prominent in a number of approved anti-cancer drugs that function as multi-kinase inhibitors.[1] These inhibitors typically target the ATP-binding site of various kinases, often by binding to the inactive "DFG-out" conformation, thereby blocking downstream signaling pathways crucial for cell proliferation and angiogenesis.[1] Key pathways inhibited by diarylurea compounds include the RAF-MEK-ERK and the VEGFR/PDGFR signaling cascades.
The proposed mechanism for 1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea is the inhibition of key kinases involved in tumor growth and angiogenesis, such as RAF, VEGFR, and PDGFR. This guide provides a direct comparison with Sorafenib and Regorafenib, two well-characterized diarylurea-based multi-kinase inhibitors, to serve as a benchmark for validating this hypothesis.
Comparative Kinase Inhibition Data
The following table summarizes the inhibitory activity (IC50 values) of Sorafenib and Regorafenib against a panel of relevant kinases. These values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50% and serve as a quantitative benchmark for evaluating the potency of 1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea.
| Kinase Target | Sorafenib IC50 (nM) | Regorafenib IC50 (nM) | 1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea IC50 (nM) |
| RAF-1 | 6 | 2.5 | To be determined |
| B-RAF | 22 | 28 | To be determined |
| B-RAF (V600E) | 38 | 19 | To be determined |
| VEGFR-1 | - | 13 | To be determined |
| VEGFR-2 | 90 | 4.2 | To be determined |
| VEGFR-3 | 20 | 46 | To be determined |
| PDGFR-β | 57 | 22 | To be determined |
| c-KIT | 68 | 7 | To be determined |
| Flt-3 | 58 | - | To be determined |
| RET | - | 1.5 | To be determined |
Data for Sorafenib and Regorafenib compiled from publicly available sources.[2][3][4][5]
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the key signaling pathways hypothesized to be targeted by 1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea.
Caption: Hypothesized inhibition of the RAF-MEK-ERK signaling pathway.
Caption: Hypothesized inhibition of the VEGFR signaling pathway.
Experimental Workflow
To validate the mechanism of action of 1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea, a systematic experimental approach is recommended. The following diagram outlines a typical workflow for characterizing a novel kinase inhibitor.
Caption: Experimental workflow for validating a kinase inhibitor.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
In Vitro Kinase Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay quantitatively measures the ability of a compound to inhibit the activity of a specific kinase.
Materials:
-
Kinase of interest (e.g., RAF-1, VEGFR-2)
-
Biotinylated substrate peptide
-
ATP
-
Europium-labeled anti-phospho-substrate antibody
-
Streptavidin-conjugated acceptor fluorophore (e.g., XL665)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT)
-
1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea and reference compounds (Sorafenib, Regorafenib) dissolved in DMSO
-
384-well low-volume microplates
-
TR-FRET compatible plate reader
Procedure:
-
Prepare serial dilutions of the test compound and reference compounds in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
In a 384-well plate, add the kinase and biotinylated substrate peptide to the assay buffer.
-
Add the diluted compounds to the wells. Include a positive control (kinase without inhibitor) and a negative control (no kinase).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60-120 minutes).
-
Stop the reaction by adding a detection mixture containing the Europium-labeled antibody and Streptavidin-conjugated acceptor in a buffer with EDTA.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Read the plate on a TR-FRET plate reader, measuring the emission at both the donor and acceptor wavelengths (e.g., 620 nm and 665 nm).
-
Calculate the TR-FRET ratio (Acceptor signal / Donor signal).
-
Plot the TR-FRET ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular Proliferation Assay (MTT Assay)
This colorimetric assay assesses the effect of a compound on the viability and proliferation of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., HeLa, A549)
-
Complete cell culture medium
-
1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea and reference compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Multi-well spectrophotometer
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for attachment.
-
Prepare serial dilutions of the test and reference compounds in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the various concentrations of the compounds. Include a vehicle control (DMSO-treated cells).
-
Incubate the cells for a specified period (e.g., 48-72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[6]
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[6]
-
Measure the absorbance at a wavelength of 570 nm using a multi-well spectrophotometer.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the GI50 (concentration for 50% growth inhibition) value.
Western Blot Analysis of ERK Phosphorylation
This technique is used to detect the phosphorylation status of key signaling proteins, such as ERK, to confirm pathway inhibition within cells.
Materials:
-
Cancer cell line of interest
-
1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea and reference compounds
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-ERK1/2 and anti-total-ERK1/2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate cells and allow them to attach overnight.
-
Treat the cells with the test and reference compounds at various concentrations for a specified time.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a protein assay.
-
Denature equal amounts of protein from each sample by boiling in sample loading buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.[1][7]
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[1][7]
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with an antibody against total-ERK1/2 to ensure equal protein loading.
-
Quantify the band intensities to determine the ratio of phosphorylated ERK to total ERK.
By following this comparative guide and the detailed experimental protocols, researchers can systematically validate the mechanism of action of 1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea and assess its potential as a novel kinase inhibitor.
References
- 1. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Western blot analysis of phosphorylated ERK1/2 expression and PAR formation [bio-protocol.org]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. texaschildrens.org [texaschildrens.org]
- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 7. 2.4. Western Blot Analysis of Phospho-TrkA, ERK, Phospho-ERK, CREB and Phospho-CREB Proteins [bio-protocol.org]
A Comparative Analysis of Potent Soluble Epoxide Hydrolase (sEH) Inhibitors
An Objective Guide for Researchers in Drug Discovery and Development
Introduction
Soluble epoxide hydrolase (sEH) has emerged as a promising therapeutic target for a range of inflammatory, cardiovascular, and pain-related disorders. The enzyme plays a critical role in the metabolism of endogenous anti-inflammatory lipid mediators known as epoxyeicosatrienoic acids (EETs). By inhibiting sEH, the levels of these beneficial EETs are increased, offering a novel therapeutic strategy. This guide provides a comparative overview of three well-characterized sEH inhibitors: trans-4-[4-(3-adamantan-1-ylureido)cyclohexyloxy]benzoic acid (t-AUCB), 1-(1-propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea (TPPU), and EC5026.
Initial inquiries into the sEH inhibitory activity of 1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea did not yield sufficient public data for a comprehensive analysis. Therefore, this guide focuses on established inhibitors with robust datasets to provide a valuable comparative resource for the research community.
Comparative Performance Data
The following tables summarize the in vitro potency and pharmacokinetic properties of t-AUCB, TPPU, and EC5026, providing a quantitative basis for comparison.
Table 1: In Vitro Potency of sEH Inhibitors (IC50 Values)
| Compound | Human sEH (nM) | Mouse sEH (nM) | Rat sEH (nM) |
| t-AUCB | 1.3[1][2] | 8[1] | 8[1] |
| TPPU | 0.9[3] - 45[4] | 6[3] | 5[3] |
| EC5026 | Data not specified; Ki < 40 pM[5] | Data not specified | Data not specified |
Note: IC50 values can vary between different assay conditions and laboratories.
Table 2: Pharmacokinetic Profiles of sEH Inhibitors
| Compound | Species | Dose & Route | Cmax | T1/2 | Bioavailability (%) |
| t-AUCB | Mouse | 0.1 mg/kg (p.o.) | 30 nmol/L[1] | 20 min[1] | 68 ± 22[1] |
| Mouse | 1 mg/kg (s.c.) | 245 nmol/L[1] | 60 min[1] | - | |
| TPPU | Rat | 0.2 mg/L in water | ~31 nM (steady state)[3] | Long half-life[3] | - |
| Cynomolgus Monkey | 0.3 mg/kg (p.o.) | ~700 nM[3] | - | - | |
| Human | 0.1 mg/kg (oral, 9 days) | - | 93.9 h[6] | - | |
| EC5026 | Rat | 3 mg/kg (p.o.) | 1329-1557 ng/mL[7] | 75-90 h[7] | 96[8] |
| Human | 8-24 mg (oral) | Dose-proportional increase | 41.8-59.1 h[5][9] | - |
Note: Pharmacokinetic parameters are highly dependent on the formulation and species tested.
Signaling Pathway and Experimental Workflow Diagrams
Visual representations of the biological context and experimental procedures are provided below to aid in understanding the mechanism of action and evaluation of sEH inhibitors.
Caption: The Cytochrome P450/sEH signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibition of soluble epoxide hydrolase by trans-4-[4-(3-adamantan-1-yl-ureido)-cyclohexyloxy]-benzoic acid (t-AUCB) is protective against ischemia reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oral treatment of rodents with soluble epoxide hydrolase inhibitor 1-trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl) urea (TPPU): resulting drug levels and modulation of oxylipin pattern - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TPPU, a Selective and Potent Dual Inhibitor of Soluble Epoxide Hydrolase and p38 Kinase Intervenes in Alzheimer’s Signaling in Human Nerve Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Randomized, double-blind, phase 1a single-ascending dose and food effect studies assessing safety and pharmacokinetics of EC5026 in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. escholarship.org [escholarship.org]
- 7. researchgate.net [researchgate.net]
- 8. Randomized, double‐blind, phase 1a single‐ascending dose and food effect studies assessing safety and pharmacokinetics of EC5026 in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Randomized, double-blind, phase 1a single-ascending dose and food effect studies assessing safety and pharmacokinetics of EC5026 in healthy volunteers. [escholarship.org]
A Comparative Efficacy Analysis of Urea-Based Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The urea scaffold has emerged as a cornerstone in modern medicinal chemistry, particularly in the design of potent kinase inhibitors for therapeutic applications. Its unique ability to form stable hydrogen bonds with protein targets has led to the development of several clinically approved drugs and numerous promising candidates in the pipeline. This guide provides a comparative analysis of the efficacy of prominent urea-based multi-kinase inhibitors, supported by experimental data and detailed protocols to aid in research and development.
Quantitative Efficacy of Urea-Based Kinase Inhibitors
The following table summarizes the in vitro inhibitory activities (IC50 in nM) of three leading urea-based kinase inhibitors—Sorafenib, Lenvatinib, and Regorafenib—against a panel of key kinases implicated in cancer progression and angiogenesis. This data provides a quantitative basis for comparing their potency and selectivity.
| Target Kinase | Sorafenib (IC50, nM) | Lenvatinib (Ki, nM) | Regorafenib (IC50, nM) | References |
| VEGFR1 | 26 | 1.3 | 13 | [1][2][3] |
| VEGFR2 | 90 | 0.74 | 4.2 | [1][2][3] |
| VEGFR3 | 20 | 0.71 | 46 | [1][2][3] |
| PDGFRβ | 57 | - | 22 | [1][3] |
| c-KIT | 68 | 11 | 7 | [1][2][3] |
| RET | 43 | 1.5 | 1.5 | [1][2][3] |
| Raf-1 (c-Raf) | 6 | - | 2.5 | [3][4] |
| B-Raf | 22 | - | 28 | [1] |
| B-Raf (V600E) | 38 | - | 19 | [1][5] |
| FGFR1 | - | 22 | 202 | [2][6] |
| TIE2 | - | - | 311 | [6] |
Experimental Protocols
To ensure reproducibility and facilitate the evaluation of novel urea-based compounds, detailed protocols for key in vitro assays are provided below.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is designed to assess the effect of urea-based compounds on the viability and proliferation of cancer cell lines.
Materials:
-
96-well microplate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Culture medium
-
Test compound (urea-based inhibitor)
-
Microplate reader
Procedure for Adherent Cells:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Remove the culture medium and add fresh medium containing various concentrations of the test compound. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
After incubation, carefully aspirate the medium.
-
Add 50 µL of serum-free medium and 50 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully aspirate the MTT solution.
-
Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background correction.
Procedure for Suspension Cells:
-
Seed cells in a 96-well plate at a desired density.
-
Add various concentrations of the test compound to the wells. Include a vehicle control.
-
Incubate the plate for the desired treatment period.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Add 100 µL of solubilization solution to each well.
-
Incubate overnight at 37°C in a humidified atmosphere.
-
Measure the absorbance as described for adherent cells.
In Vitro Kinase Assay (ADP-Glo™ Kinase Assay)
This luminescent assay quantifies the amount of ADP produced during a kinase reaction, providing a measure of kinase activity.[7][8]
Materials:
-
ADP-Glo™ Kinase Assay Kit (Promega), which includes:
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
-
Kinase of interest
-
Substrate for the kinase
-
ATP
-
Test compound (urea-based inhibitor)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Kinase Reaction Setup:
-
Prepare a reaction mix containing the kinase, its substrate, ATP, and the test compound at various concentrations in the appropriate kinase buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
-
Termination and ATP Depletion:
-
Add a volume of ADP-Glo™ Reagent equal to the kinase reaction volume to each well.
-
Incubate for 40 minutes at room temperature to terminate the kinase reaction and deplete the remaining ATP.
-
-
ADP to ATP Conversion and Signal Generation:
-
Add a volume of Kinase Detection Reagent equal to the total volume in the well.
-
Incubate for 30-60 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
-
Measurement:
-
Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Signaling Pathways and Mechanisms of Action
Urea-based kinase inhibitors exert their effects by targeting key signaling pathways involved in cell proliferation, survival, and angiogenesis. The following diagrams illustrate the primary pathways inhibited by these compounds.
Ras/Raf/MEK/ERK Signaling Pathway
This pathway is a central regulator of cell proliferation and survival. Sorafenib and Regorafenib are potent inhibitors of Raf kinases within this cascade.[9][10]
Caption: Inhibition of the Ras/Raf/MEK/ERK pathway by Sorafenib and Regorafenib.
VEGFR Signaling Pathway in Angiogenesis
Caption: Inhibition of the VEGFR signaling pathway by urea-based compounds.
PDGFR Signaling Pathway in Cell Proliferation
The Platelet-Derived Growth Factor Receptor (PDGFR) pathway plays a role in the proliferation of various cell types, including tumor and stromal cells. Sorafenib and Regorafenib are known inhibitors of PDGFR.[13]
Caption: Inhibition of the PDGFRβ signaling pathway by Sorafenib and Regorafenib.
References
- 1. cancerresgroup.us [cancerresgroup.us]
- 2. Lenvatinib, an angiogenesis inhibitor targeting VEGFR/FGFR, shows broad antitumor activity in human tumor xenograft models associated with microvessel density and pericyte coverage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. apexbt.com [apexbt.com]
- 6. Evolution of regorafenib from bench to bedside in colorectal cancer: Is it an attractive option or merely a “me too” drug? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 8. worldwide.promega.com [worldwide.promega.com]
- 9. Sorafenib for the treatment of unresectable hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular insight of regorafenib treatment for colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lenvimahcp.com [lenvimahcp.com]
- 12. Lenvatinib: mechanism of action and anti-cancer therapy_Chemicalbook [chemicalbook.com]
- 13. Sorafenib (BAY 43-9006, Nexavar), a dual-action inhibitor that targets RAF/MEK/ERK pathway in tumor cells and tyrosine kinases VEGFR/PDGFR in tumor vasculature - PubMed [pubmed.ncbi.nlm.nih.gov]
cross-validation of experimental findings for 1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea
A comprehensive review of published scientific literature reveals a significant lack of experimental data on the biological activity, mechanism of action, and comparative performance of the compound 1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea. Despite extensive searches for primary research articles, screening library results, and pharmacological databases, no specific experimental findings for this molecule could be identified.
This absence of information prevents the creation of a detailed comparison guide as requested. The core requirements of presenting quantitative data, detailing experimental protocols, and visualizing signaling pathways cannot be fulfilled without foundational research on the compound's properties.
While the broader class of substituted ureas and naphthalene-containing compounds has been a subject of scientific inquiry, with various derivatives showing a range of biological activities, this specific molecule, 1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea, does not appear to have been characterized in the public domain.
Therefore, for researchers, scientists, and drug development professionals interested in this particular chemical entity, it represents a novel area for investigation. Future research would need to focus on:
-
Initial Biological Screening: To identify any potential therapeutic areas where the compound may be active.
-
Mechanism of Action Studies: To elucidate the molecular pathways through which it exerts any observed effects.
-
Structure-Activity Relationship (SAR) Studies: To understand how its chemical structure contributes to its biological activity and to potentially design more potent analogs.
Until such primary research is conducted and published, a comparative analysis remains impossible.
Benchmarking 1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comparative benchmark of the novel compound 1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea against established standards in the fields of oncology and microbiology. This document is intended for researchers, scientists, and drug development professionals interested in the potential therapeutic applications of novel urea derivatives.
Introduction
1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea is a diaryl urea compound featuring a methoxyphenyl and a naphthalen-2-yl moiety. While direct experimental data for this specific molecule is not yet publicly available, its structural components suggest potential biological activity. Diaryl ureas are a well-established class of compounds with a variety of biological functions, most notably as kinase inhibitors in cancer therapy. The presence of the methoxyphenyl and naphthalene groups may further contribute to its pharmacological profile, as these moieties are found in numerous bioactive molecules with demonstrated anticancer and antimicrobial properties.
This guide aims to provide a predictive benchmark by comparing the structural class of 1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea with known standards in oncology and microbiology. The data presented for the known standards is sourced from existing literature and provides a reference point for potential future experimental evaluation of the target compound.
Anticipated Biological Activity: A Structural Perspective
The core urea structure of 1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea is a key pharmacophore known to interact with the hinge region of various protein kinases. This interaction can disrupt signaling pathways crucial for cancer cell proliferation and survival. The methoxy group on the phenyl ring and the bicyclic naphthalene ring are expected to influence the compound's binding affinity, selectivity, and pharmacokinetic properties.
Comparative Benchmarking Data
The following tables provide a summary of the biological activity of standard reference compounds relevant to the potential therapeutic areas of 1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea.
Table 1: In Vitro Anticancer Activity of Standard Kinase Inhibitors
| Compound | Target(s) | Cell Line | IC50 (µM) |
| Sorafenib | Multi-kinase (VEGFR, PDGFR, RAF) | Various | Varies (e.g., ~2-10 µM in NSCLC cell lines) |
| Doxorubicin | Topoisomerase II | Various | Varies widely (sub-micromolar to low micromolar) |
IC50 values for standard compounds can vary depending on the cell line and experimental conditions.
Table 2: In Vitro Antimicrobial Activity of Standard Antibiotics
| Compound | Class | Target Organism(s) | MIC (µg/mL) |
| Ampicillin [1] | Beta-lactam | E. coli, S. aureus, S. pneumoniae, H. influenzae | 0.03 - 4[1] |
| Ciprofloxacin | Fluoroquinolone | Gram-negative and Gram-positive bacteria | Varies widely (e.g., resistance is common) |
Minimum Inhibitory Concentration (MIC) values are dependent on the bacterial strain and testing methodology.
Experimental Protocols
The following are standard, validated protocols for assessing the potential anticancer and antimicrobial activities of a novel compound like 1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (and a vehicle control) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
In Vitro Antimicrobial Activity: Broth Microdilution Method
This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[2]
Workflow:
-
Preparation of Inoculum: Prepare a standardized suspension of the target bacteria.
-
Serial Dilution: Perform serial dilutions of the test compound in a 96-well microtiter plate containing appropriate growth medium.
-
Inoculation: Inoculate each well with the bacterial suspension.
-
Incubation: Incubate the plate under suitable conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.[2]
Visualizing Potential Mechanisms and Workflows
The following diagrams, generated using Graphviz, illustrate a potential signaling pathway that could be targeted by a kinase inhibitor and the general experimental workflows.
Caption: Potential inhibition of a receptor tyrosine kinase signaling pathway.
Caption: General workflow for the initial screening of a new chemical entity.
Conclusion
Based on its structural features, 1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea warrants investigation as a potential anticancer and/or antimicrobial agent. The diaryl urea scaffold is a privileged structure in kinase inhibitor design, suggesting that this compound could exhibit inhibitory activity against various protein kinases implicated in cancer. The provided benchmarking data for established drugs and standardized experimental protocols offer a framework for the future evaluation of this and other novel urea derivatives. Further in-depth studies are required to elucidate the precise biological targets and therapeutic potential of 1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea.
References
A Comparative Guide to CCR2 Antagonists: Evaluating Binding Affinities and Methodologies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the binding affinities of various antagonists for the C-C chemokine receptor type 2 (CCR2), a key therapeutic target in inflammatory diseases and immuno-oncology. While direct, quantitative binding affinity data for the specific compound 1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea was not publicly available within the scope of this review, we present data for a range of alternative CCR2 antagonists to offer a valuable comparative resource. This document details the experimental methodologies used to determine these binding affinities and explores the associated signaling pathways.
Understanding the Target: CCR2
The C-C chemokine receptor type 2 (CCR2) is a G protein-coupled receptor (GPCR) that plays a pivotal role in the migration of monocytes and macrophages to sites of inflammation. Its primary ligand is the chemokine CCL2, also known as monocyte chemoattractant protein-1 (MCP-1). The CCL2/CCR2 signaling axis is implicated in the pathogenesis of numerous inflammatory and autoimmune diseases, as well as in cancer metastasis. Consequently, the development of CCR2 antagonists is a significant area of research for novel therapeutic interventions.
Comparative Binding Affinity of CCR2 Antagonists
The following table summarizes the binding affinities of several known CCR2 antagonists. The data is presented as the half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki), which are common measures of a compound's potency in inhibiting a biological function or binding to a receptor. Lower values typically indicate higher potency.
| Compound Name | Binding Affinity (IC50/Ki) | Target Species | Notes |
| BMS CCR2 22 | IC50: 5.1 nM[1] | Human | Potent and specific CCR2 antagonist. |
| INCB3344 | IC50: 5.1 nM (human), 9.5 nM (mouse)[1] | Human, Mouse | Orally bioavailable. |
| BMS-813160 | IC50: 6.2 nM (CCR2), 3.6 nM (CCR5)[1] | Human | Dual CCR2/CCR5 antagonist. |
| INCB3284 | IC50: 3.7 nM[1] | Human | Orally bioavailable. |
| RS 504393 | IC50: 89 nM[1] | Human | Selective CCR2 antagonist. |
| CCR2-RA-[R] | IC50: 103 nM[1] | Human | Allosteric antagonist. |
| TAK-779 | Ki: 1.1 nM (for CCR5) | Human | Primarily a CCR5 antagonist with reported cross-reactivity. |
| Cenicriviroc | - | Human | Dual CCR2/CCR5 antagonist. |
Experimental Protocols for Determining Binding Affinity
The accurate determination of binding affinity is crucial for the evaluation of drug candidates. Several robust experimental techniques are commonly employed, each with its own principles and applications.
Radioligand Binding Assays
This classical and widely used method directly measures the interaction between a radiolabeled ligand (e.g., ¹²⁵I-CCL2) and its receptor.
Workflow of a Competitive Radioligand Binding Assay:
Caption: Workflow of a competitive radioligand binding assay.
Methodology:
-
Membrane Preparation: Cell membranes expressing the target receptor (CCR2) are isolated.
-
Incubation: The membranes are incubated with a fixed concentration of a radiolabeled ligand and varying concentrations of the unlabeled antagonist being tested.
-
Separation: The mixture is filtered to separate the membrane-bound radioligand from the unbound radioligand.
-
Detection: The radioactivity of the filter, corresponding to the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data is plotted as the percentage of specific binding versus the logarithm of the competitor concentration. A sigmoidal curve is fitted to the data to determine the IC50 value, which is the concentration of the antagonist that displaces 50% of the radiolabeled ligand. The inhibitor constant (Ki) can then be calculated from the IC50 value.
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that allows for the real-time monitoring of biomolecular interactions.
Methodology:
-
Immobilization: The CCR2 protein is immobilized on the surface of a sensor chip.
-
Association: A solution containing the antagonist is flowed over the sensor surface, and the binding of the antagonist to the immobilized receptor is monitored in real-time by detecting changes in the refractive index at the surface.
-
Dissociation: A buffer solution is then flowed over the surface to monitor the dissociation of the antagonist from the receptor.
-
Data Analysis: The resulting sensorgram provides kinetic data on the association (kon) and dissociation (koff) rates, from which the equilibrium dissociation constant (Kd), a measure of binding affinity, can be calculated (Kd = koff / kon).
Bio-Layer Interferometry (BLI)
BLI is another label-free technology that measures biomolecular interactions in real-time.
Workflow of a Bio-Layer Interferometry Experiment:
Caption: Workflow of a Bio-Layer Interferometry (BLI) experiment.
Methodology:
-
Immobilization: The CCR2 protein is immobilized onto the tip of a fiber-optic biosensor.
-
Baseline: The biosensor is dipped into a buffer solution to establish a stable baseline.
-
Association: The biosensor is then moved into a well containing the antagonist solution, and the binding is measured as a shift in the interference pattern of light reflected from the biosensor tip.
-
Dissociation: The biosensor is moved back into the buffer solution, and the dissociation is measured.
-
Data Analysis: Similar to SPR, the resulting data is used to calculate the kinetic parameters (kon, koff) and the equilibrium dissociation constant (Kd).
CCR2 Signaling Pathway
Upon binding of its ligand, CCL2, CCR2 undergoes a conformational change, leading to the activation of intracellular signaling cascades. Antagonists block this activation.
Simplified CCR2 Signaling Pathway:
Caption: Simplified CCR2 signaling cascade upon ligand binding and its inhibition by an antagonist.
Activation of CCR2 by CCL2 typically leads to the activation of Gαi proteins, which in turn activate phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These signaling events ultimately lead to cellular responses such as chemotaxis and migration. CCR2 antagonists prevent the initiation of this cascade by blocking the binding of CCL2 to the receptor.
This guide provides a foundational comparison of known CCR2 antagonists and the methodologies used to assess their binding affinities. For researchers and drug development professionals, understanding these comparative data and experimental protocols is essential for the advancement of novel therapeutics targeting the CCR2 pathway.
References
Independent Verification of the Biological Effects of 1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the potential biological activities of 1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea with structurally related compounds exhibiting established biological effects. Due to the limited publicly available data on the specific biological actions of 1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea, this document focuses on the known activities of N-aryl-N'-naphthylureas and related phenylurea and naphthalene derivatives. The comparative analysis is supported by experimental data from peer-reviewed studies, with detailed methodologies provided for key assays.
Comparative Analysis of Biological Activities
The structural motif of an N-aryl-N'-naphthylurea, present in 1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea, is found in various compounds with demonstrated biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects. This section compares the performance of representative compounds from these classes.
Anticancer Activity
Several diarylurea and phenylurea derivatives have been investigated for their potential as anticancer agents. These compounds often exert their effects by inhibiting key signaling pathways involved in cell proliferation and survival.
Table 1: Comparative Anticancer Activity of Phenylurea Derivatives
| Compound/Alternative | Cell Line | IC50/Activity | Reference |
| LY186641 (Diaryl-sulfonylurea) | Malignant Lymphoma | 51 ± 19% TGIR | [1] |
| Esophageal Cancer | 51 ± 20% TGIR | [1] | |
| Colorectal Cancer | 48 ± 12% TGIR* | [1] | |
| 1-(3-aryl-4-chlorophenyl)-3-(p-aryl)urea derivative (Compound 9i) | MDA-MB-231 (Breast Cancer) | Not Specified | [2] |
| T47D (Breast Cancer) | Not Specified | [2] |
*TGIR: Tumor Growth Inhibition Rate in subrenal capsule assay.
Antimicrobial Activity
Naphthalene derivatives have shown promise as antimicrobial agents, with activity against various bacterial and mycobacterial strains.
Table 2: Comparative Antimicrobial Activity of Naphthalene Derivatives
| Compound/Alternative | Microorganism | MIC (µM) | Reference |
| 3-Hydroxy-N-(2-propoxyphenyl)naphthalene-2-carboxamide | Methicillin-resistant S. aureus | 12 | [3] |
| N-[2-(But-2-yloxy)-phenyl]-3-hydroxynaphthalene-2-carboxamide | Methicillin-resistant S. aureus | 12 | [3] |
| 3-Hydroxy-N-[3-(prop-2-yloxy)phenyl]-naphthalene-2-carboxamide | M. tuberculosis | 24 | [3] |
| N-[2-(But-2-yloxy)phenyl]-3-hydroxynaphthalene-2-carboxamide | M. avium subsp. paratuberculosis | Higher than Rifampicin | [3] |
Photosynthetic Electron Transport (PET) Inhibition
Certain N-alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides have been identified as inhibitors of photosynthetic electron transport, a mechanism often targeted in herbicide development.
Table 3: Comparative PET Inhibition by Naphthalene Derivatives
| Compound/Alternative | System | IC50 (µM) | Reference |
| N-(3-Ethoxyphenyl)-3-hydroxynaphthalene-2-carboxamide | Spinach Chloroplasts | 4.5 | [4][5] |
| N-(3,5-Difluorophenyl)-3-hydroxynaphthalene-2-carboxamide | Spinach Chloroplasts | 9.8 | [6] |
Experimental Protocols
In Vitro Anticancer Activity Assay (Subrenal Capsule Assay)
This protocol is based on the methodology used for evaluating the antitumor activity of LY186641.[1]
-
Tumor Preparation: Fresh human tumor samples are obtained from patients and mechanically minced into small fragments (approximately 1-2 mm³).
-
Implantation: Under anesthesia, a small incision is made in the flank of immunocompromised mice (e.g., nude mice). The kidney is exteriorized, and a small pocket is created under the renal capsule. A single tumor fragment is implanted into this pocket.
-
Drug Administration: The test compound (e.g., LY186641) is administered to the mice, typically intraperitoneally, at a specified dose and schedule. A control group receives the vehicle.
-
Tumor Measurement: The size of the tumor implant is measured in situ at the beginning and end of the treatment period (usually 6-11 days).
-
Data Analysis: The change in tumor size is calculated, and the Tumor Growth Inhibition Rate (TGIR) is determined using the formula: TGIR (%) = [1 - (Mean final tumor size of treated group / Mean final tumor size of control group)] x 100.
Antimicrobial Susceptibility Testing (Microdilution Method)
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.
-
Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Mycobacterium tuberculosis) is prepared in a suitable broth medium.
-
Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate containing the appropriate growth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The microtiter plates are incubated under conditions suitable for the growth of the specific microorganism (e.g., 37°C for 24-48 hours for bacteria).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Photosynthetic Electron Transport (PET) Inhibition Assay
This protocol describes the measurement of PET inhibition in isolated spinach chloroplasts.[4][5][6]
-
Chloroplast Isolation: Fresh spinach leaves are homogenized in a chilled isolation buffer. The homogenate is filtered and centrifuged to pellet the chloroplasts. The chloroplasts are then resuspended in a suitable assay buffer.
-
Oxygen Evolution Measurement: The rate of oxygen evolution, a measure of PET, is monitored using a Clark-type oxygen electrode. The assay mixture contains the isolated chloroplasts, an artificial electron acceptor (e.g., 2,6-dichlorophenol-indophenol), and the test compound at various concentrations.
-
Illumination: The reaction is initiated by illuminating the sample with a light source.
-
Data Analysis: The rate of oxygen evolution is measured in the presence and absence of the test compound. The concentration of the compound that causes 50% inhibition of PET (IC50) is determined from a dose-response curve.
Signaling Pathways and Workflows
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and is a common target for anticancer drugs. Some phenylurea derivatives have been shown to inhibit this pathway.[2]
Caption: The PI3K/Akt/mTOR signaling pathway and a potential point of inhibition by phenylurea derivatives.
General Experimental Workflow for Biological Activity Screening
The following diagram illustrates a typical workflow for the initial biological evaluation of a novel compound.
Caption: A generalized workflow for the screening and evaluation of a novel chemical entity's biological activity.
References
- 1. [Antitumor activity of N-(5-indanylsulfonyl)-N'-(4-chlorophenyl)-urea, LY 186641 against various human cancers using subrenal capsule assay] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. "Synthesis and Biological Evaluation of N-Alkoxyphenyl-3-hydroxynaphtha" by Eoghan Nevin, Aidan Coffey et al. [sword.mtu.ie]
- 4. Synthesis and Biological Evaluation of N-Alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Assessing the Specificity of 1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea: A Data-Driven Comparison
A comprehensive search of available scientific literature and databases reveals a significant lack of specific biological data for the compound 1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea. While the chemical structure is defined, there is no published experimental data on its binding affinity, enzymatic activity, or cellular effects. This absence of information precludes a direct, evidence-based assessment of its specificity and a comparison with alternative compounds as originally requested.
However, to provide a relevant framework for researchers, this guide will instead focus on the broader class of compounds to which 1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea belongs: N-aryl ureas . This class is well-represented in medicinal chemistry and drug discovery, with numerous examples of potent and selective biological activity. Understanding the general properties and common targets of N-aryl ureas can offer valuable insights for any future investigation of this specific molecule.
The N-Aryl Urea Scaffold: A Privileged Structure in Drug Discovery
The N-aryl urea moiety is considered a "privileged scaffold" due to its ability to form multiple hydrogen bonds with biological targets, a key feature for potent and specific interactions.[1] This structural motif is found in a variety of approved drugs and clinical candidates with diverse therapeutic applications.
Common Biological Activities of N-Aryl Ureas
N-aryl ureas have been extensively explored as inhibitors of various enzyme families, particularly protein kinases. They are also known to possess antitumor and antimicrobial properties.
Kinase Inhibition
A significant portion of research on N-aryl ureas has focused on their activity as kinase inhibitors. The urea linkage can effectively interact with the hinge region of the ATP-binding pocket of many kinases.
-
p38 MAP Kinase: Certain N', N'-diaryl ureas have been designed and synthesized as potent inhibitors of p38 MAP kinase, a key enzyme in inflammatory signaling pathways.[2]
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): N,N'-diarylureas have been developed as inhibitors of VEGFR-2, a critical regulator of angiogenesis, the formation of new blood vessels, which is a hallmark of cancer.[3]
Anticancer Activity
The antiproliferative effects of N-aryl ureas are often linked to their kinase inhibitory activity but can also arise from other mechanisms.
-
Tubulin Polymerization: Some N-aryl-N'-(2-chloroethyl)ureas have been shown to act as antimitotic agents by inducing microtubule depolymerization through the alkylation of β-tubulin.[4]
-
Multi-kinase Inhibition: Many N-aryl urea-based anticancer drugs, such as Sorafenib, exhibit their efficacy by inhibiting multiple kinases involved in tumor growth and angiogenesis.[1]
Antimicrobial Activity
Recent studies have explored N-aryl ureas as potential antimicrobial agents. Certain derivatives have demonstrated inhibitory activity against various bacterial and fungal strains.[5]
Hypothetical Experimental Workflow for Specificity Assessment
Should 1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea become available for testing, a standard workflow to assess its specificity would involve a tiered approach.
Caption: A tiered experimental workflow for assessing the specificity of a novel compound.
Detailed Methodologies for Key Experiments
Kinase Profiling: A common method for assessing the specificity of a potential kinase inhibitor is to screen it against a large panel of recombinant kinases. The compound is typically tested at a fixed concentration (e.g., 1 or 10 µM) and the percent inhibition for each kinase is determined. For hits that emerge from this primary screen, dose-response curves are generated to determine the IC50 (half-maximal inhibitory concentration) for each interacting kinase. This allows for a quantitative comparison of the compound's potency against its intended target versus other kinases.
Cell-Based Target Engagement Assays: To confirm that the compound interacts with its intended target in a cellular environment, target engagement assays are employed. Techniques like the Cellular Thermal Shift Assay (CETSA) or NanoBRET™ can be used. These methods measure the extent to which the compound binds to and stabilizes its target protein within intact cells, providing evidence of on-target activity in a more physiologically relevant setting.
Conclusion
While a specific assessment of 1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea is not currently possible due to the absence of experimental data, the rich history of the N-aryl urea scaffold in drug discovery provides a strong rationale for its potential biological activity. Based on the activities of structurally related compounds, it is plausible that this molecule could exhibit inhibitory effects on protein kinases or possess anticancer or antimicrobial properties. Any future investigation into 1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea should begin with broad screening to identify its primary biological targets, followed by more focused studies to determine its potency, selectivity, and mechanism of action, as outlined in the hypothetical workflow. Without such data, any claims regarding its specificity would be purely speculative.
References
- 1. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eurekaselect.com [eurekaselect.com]
- 3. Research and development of N,N′-diarylureas as anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea, a compound used by researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and minimizing environmental impact.
The following guidelines are based on established protocols for the disposal of urea-based and aromatic compounds. Due to the absence of a specific Safety Data Sheet (SDS) for 1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea, a conservative approach treating the substance as hazardous waste is mandatory.
Hazard Summary and Data Presentation
| Hazard Category | Phenylurea Derivatives | Naphthalene and Derivatives |
| Acute Toxicity | Generally low, with oral LD50 values often greater than 1 g/kg.[1] | Can be harmful if inhaled, ingested, or in contact with skin. |
| Environmental Impact | Can be persistent in soil and water.[2] Degradation may produce more toxic aniline compounds.[3] | Poses a threat to aquatic life. |
| Human Health Risks | Ingestion or inhalation may lead to respiratory, digestive, and nervous system issues.[4] | Potential for causing skin irritation and respiratory tract irritation. |
| Reactivity | Incompatible with strong oxidizing agents.[5] | Flammable and can release toxic fumes upon combustion. |
Experimental Protocols: Disposal Procedures
The proper disposal of 1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea must be handled as a hazardous waste stream. The following step-by-step protocol should be strictly followed.
1. Personal Protective Equipment (PPE):
-
Wear chemical safety goggles, nitrile gloves, and a fully buttoned laboratory coat at all times when handling the compound.[5]
2. Waste Collection:
-
Collect waste 1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea, including any contaminated materials (e.g., weighing paper, pipette tips), in a dedicated, sealable, and chemically compatible hazardous waste container.[5]
-
The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea".
3. Waste Storage:
-
Store the sealed hazardous waste container in a designated, well-ventilated area.
-
Ensure the storage area is away from incompatible materials, particularly strong oxidizing agents.[5]
4. Institutional Disposal Protocol:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
Do not attempt to dispose of this chemical down the drain or in regular trash.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
5. Spill and Decontamination:
-
In the event of a spill, cordon off the area and alert your supervisor and EHS.
-
If trained to do so, clean up the spill using appropriate absorbent materials and collect all contaminated materials in the designated hazardous waste container.
Mandatory Visualization
The following diagram illustrates the logical workflow for the proper disposal of 1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea.
Caption: Disposal workflow for 1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea.
References
- 1. researchgate.net [researchgate.net]
- 2. Enhanced Biodegradation of Phenylurea Herbicides by Ochrobactrum anthrophi CD3 Assessment of Its Feasibility in Diuron-Contaminated Soils - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolites of the phenylurea herbicides chlorotoluron, diuron, isoproturon and linuron produced by the soil fungus Mortierella sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phenylurea: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
Personal protective equipment for handling 1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea
Personal Protective Equipment (PPE)
Given the toxicity of the precursors, including carcinogenicity and sensitization, a comprehensive PPE protocol is mandatory to prevent exposure through inhalation, skin contact, and eye contact.
| PPE Category | Item | Specifications |
| Hand Protection | Chemical-resistant gloves | Butyl rubber or other gloves rated for protection against aromatic amines and isocyanates. Double gloving is recommended. |
| Eye Protection | Safety goggles | Chemical splash goggles that provide a complete seal around the eyes. A face shield should be worn in addition to goggles when there is a risk of splashing. |
| Body Protection | Laboratory coat | A fully buttoned lab coat made of a low-permeability material. |
| Chemical-resistant apron | A chemical-resistant apron worn over the lab coat is recommended, especially during synthesis and purification. | |
| Respiratory Protection | Respirator | A NIOSH-approved respirator with organic vapor cartridges is essential, particularly when handling the powder form of the compound or its volatile precursors. In case of inadequate ventilation, a supplied-air respirator should be used.[1][2] |
Operational Plan: Safe Handling and Synthesis
Engineering Controls:
-
Fume Hood: All work with 1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea and its precursors must be conducted in a certified chemical fume hood to minimize inhalation exposure.[3]
-
Ventilation: Ensure adequate ventilation in the laboratory. Local exhaust ventilation should be used for any procedures that could generate dust or aerosols.
Handling Procedures:
-
Preparation: Before starting any work, ensure that all necessary PPE is readily available and in good condition. Designate a specific area within the fume hood for the handling of this compound.
-
Weighing and Transferring: Handle the solid compound with care to avoid generating dust. Use a spatula for transfers and weigh it in a tared container within the fume hood.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Reaction Monitoring: If used in a chemical reaction, ensure the reaction vessel is properly sealed and vented to the fume hood's exhaust.
-
Post-Handling: After handling, decontaminate all surfaces and equipment. Wash hands thoroughly with soap and water, even after removing gloves.
Disposal Plan
Proper disposal of chemical waste is critical to ensure laboratory and environmental safety.
Waste Segregation and Collection:
-
Solid Waste: Collect any solid waste, including contaminated consumables (e.g., gloves, weighing paper), in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing the compound or its precursors in a separate, sealed, and labeled hazardous waste container. Do not mix with other solvent waste streams unless compatibility has been confirmed.
-
Sharps: Any contaminated sharps (needles, razor blades) must be disposed of in a designated sharps container.
Decontamination:
-
Glassware: Rinse contaminated glassware with a suitable solvent (e.g., acetone) in the fume hood. Collect the rinse solvent as hazardous waste. Wash the glassware with soap and water.
-
Spills: In case of a spill, evacuate the area and assess the situation. For small spills, use an absorbent material compatible with the chemical to contain and clean up the spill. Wear appropriate PPE during cleanup. For large spills, follow your institution's emergency procedures.
Final Disposal:
-
All waste must be disposed of through your institution's hazardous waste management program. Ensure that all waste containers are properly labeled with the chemical name and associated hazards.
Logical Workflow for Safe Handling
The following diagram illustrates the logical steps for safely handling 1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
